Boc-3-Nitro-L-Phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTGPXDXLMNQKK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60927486 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131980-29-5 | |
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the chemical properties of Boc-3-Nitro-L-Phenylalanine
An In-depth Technical Guide to the Chemical Properties of Boc-3-Nitro-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-butyloxycarbonyl-3-nitro-L-phenylalanine (this compound) is a crucial unnatural amino acid derivative utilized extensively in peptide synthesis and medicinal chemistry.[1] Its structure incorporates the acid-labile Boc protecting group, essential for controlled, stepwise peptide elongation, and a nitro moiety on the phenyl ring.[1][2] This nitro group acts as an electron-withdrawing feature that can modulate a peptide's conformation, stability, and biological interactions.[1][2] Furthermore, it serves as a synthetic handle for further chemical modifications, such as reduction to an amine, enabling the creation of diverse molecular structures.[2] This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and key applications in research and development.
Chemical and Physical Properties
This compound is a white, solid powder under standard conditions.[3][4] It is a key building block in solid-phase peptide synthesis (SPPS), valued for its stability and compatibility with various coupling reagents.[3] While extensive experimental data on some physical properties are not publicly available, a combination of supplier specifications and computational predictions provides a detailed profile of the compound.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound. It is important to distinguish between experimentally confirmed data from suppliers and computationally predicted values.
| Property | Value | Source | Notes |
| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid | PubChem[5] | - |
| Synonyms | Boc-L-Phe(3-NO2)-OH, Boc-3-nitro-L-Phe-OH, N-Boc-3-nitro-L-phenylalanine | Chem-Impex, PubChem[3][5] | - |
| CAS Number | 131980-29-5 | Chem-Impex[3] | - |
| Molecular Formula | C₁₄H₁₈N₂O₆ | Chem-Impex[3] | - |
| Molecular Weight | 310.30 g/mol | PubChem[5] | - |
| Appearance | White powder | Chem-Impex[4] | - |
| Purity | ≥99% (Chiral Purity), ≥94.0% (HPLC) | Chem-Impex, Thermo Scientific[3][6] | Supplier specific |
| Melting Point | Not available | - | Data for Boc-L-phenylalanine is 85-88 °C[7] |
| Boiling Point | 506.9 ± 45.0 °C | ChemicalBook[8] | Predicted |
| Density | 1.290 ± 0.06 g/cm³ | ChemicalBook[8] | Predicted |
| pKa | 3.73 ± 0.10 | ChemicalBook[8] | Predicted |
| Solubility | Insoluble in water | Fisher Scientific[7] | Data for Boc-L-phenylalanine |
| Storage Conditions | 0-8 °C, Sealed in dry conditions | Chem-Impex, ChemicalBook[3][8] | - |
Spectroscopic Data
While specific spectral datasets for this compound are not widely published, supplier data confirms that the proton NMR spectrum is consistent with its structure.[6] Based on the known structure and spectra of similar compounds like Boc-L-phenylalanine, the following characteristic signals can be expected:
-
¹H NMR:
-
A large singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl (Boc) group.
-
Multiplets in the aromatic region (approx. 7.5-8.2 ppm) for the protons on the 3-nitrophenyl ring.
-
A multiplet for the alpha-proton (α-CH).
-
Two diastereotopic protons for the beta-methylene group (β-CH₂), appearing as a multiplet.
-
A broad singlet for the amide proton (NH).
-
A broad singlet for the carboxylic acid proton (COOH).
-
-
¹³C NMR:
-
Signals corresponding to the quaternary and methyl carbons of the Boc group.
-
Signals for the carbonyl carbons of the Boc and carboxylic acid groups.
-
Signals for the alpha- and beta-carbons.
-
Distinct signals for the carbons of the 3-nitrophenyl ring.
-
Experimental Protocols
The following protocols are standard methodologies for the synthesis and application of Boc-protected amino acids and are directly applicable to this compound.
Synthesis of this compound
This protocol describes the N-protection of the free amino acid 3-Nitro-L-Phenylalanine using di-tert-butyl dicarbonate ((Boc)₂O), a widely adopted and safe method.[9]
Materials:
-
3-Nitro-L-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Water
-
Pentane or Hexane
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve NaOH in water. Add 3-Nitro-L-Phenylalanine with stirring at room temperature.
-
Dilute the mixture with tert-butyl alcohol to form a clear solution.
-
Add (Boc)₂O dropwise to the stirred solution over 1 hour. A precipitate may form during the addition.
-
Continue stirring the reaction mixture overnight at room temperature to ensure completion.
-
Extract the reaction mixture with pentane or hexane to remove unreacted (Boc)₂O and byproducts.
-
Cool the remaining aqueous layer in an ice bath and carefully acidify to a pH of 1-1.5 by adding a cold aqueous solution of KHSO₄.
-
Extract the resulting acidified mixture with ethyl acetate or diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white solid.
Incorporation into a Peptide using Boc-SPPS
This protocol outlines a standard cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support (resin) using Boc Solid-Phase Peptide Synthesis (SPPS).[10][11]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent: e.g., N,N'-Dicyclohexylcarbodiimide (DCC), HBTU, or HATU
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure (One Coupling Cycle):
-
Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[10]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group byproducts.
-
-
Neutralization:
-
Treat the resin with a solution of 5-10% DIEA in DCM for several minutes to neutralize the resulting N-terminal trifluoroacetate salt.[1]
-
Wash the resin thoroughly with DCM to remove excess base and its salt.
-
-
Coupling:
-
In a separate vessel, pre-activate this compound (typically 3-4 equivalents) with a coupling reagent like DCC in DCM or HBTU/DIEA in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature to allow the coupling reaction to proceed to completion.
-
Monitor the reaction using a qualitative method like the Kaiser test to confirm the absence of free primary amines.[1]
-
-
Washing:
-
Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts, yielding the elongated peptide-resin ready for the next cycle.
-
Boc Group Deprotection in Solution Phase
This protocol is for removing the Boc protecting group from a peptide in solution, often after synthesis and purification.
Materials:
-
Boc-protected peptide containing a 3-nitro-L-phenylalanine residue
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected peptide in anhydrous DCM (for TFA deprotection) or anhydrous dioxane (for HCl deprotection).[12]
-
Add TFA to a final concentration of 20-50% or add the 4M HCl in dioxane solution.[12]
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's completion via an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess acid in vacuo.
-
Triturate the resulting residue with cold diethyl ether to precipitate the deprotected peptide as its corresponding salt (TFA or HCl salt).
-
Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[12]
Applications in Research and Drug Development
This compound is a valuable tool for researchers in several fields:
-
Peptide Synthesis: It is a fundamental building block for introducing non-standard residues into peptides. The nitro group can influence peptide structure and function, aiding in the development of peptides with enhanced stability or receptor binding affinity.[1][3]
-
Drug Development: In medicinal chemistry, it is used to design novel therapeutics, including enzyme inhibitors and modulators of biological pathways.[3] The unique electronic properties imparted by the nitro group are leveraged to explore new structure-activity relationships, particularly in oncology and neuropharmacology research.[3][4]
-
Bioconjugation and Chemical Modification: The nitro group can be chemically reduced to an amino group, providing a reactive site for further functionalization. This allows for the attachment of fluorescent labels, imaging agents, or other molecules to a peptide, enhancing its utility as a research tool or therapeutic agent.[3]
Safety and Handling
While not classified as hazardous under GHS criteria, standard laboratory safety practices should be followed.[5]
-
Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][12]
-
Storage: Store in a tightly closed container in a dry, cool (0-8 °C), and well-ventilated place.[3][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]
-
Decomposition: Hazardous decomposition products include oxides of carbon and nitrogen.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 3. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. BOC-D-3-NITROPHENYLALANINE(158741-21-0) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H52058.06 [thermofisher.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-3-Nitro-L-Phenylalanine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-3-nitro-L-phenylalanine (Boc-3-Nitro-L-phenylalanine), a crucial building block in peptide synthesis and drug discovery. This document details its chemical structure, a robust synthesis protocol, key physicochemical properties, and its applications in the development of novel therapeutics.
Chemical Structure and Properties
This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a nitro group at the meta-position of the phenyl ring.[1][2] The Boc group is an acid-labile protecting group essential for preventing undesired reactions at the amino terminus during peptide synthesis. The presence of the electron-withdrawing nitro group on the aromatic side chain can modulate the chemical properties and biological activity of peptides incorporating this unnatural amino acid.[1]
Below is a visualization of the chemical structure of this compound.
References
Spectroscopic Data and Experimental Protocols for Boc-3-Nitro-L-Phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-3-nitro-L-phenylalanine (Boc-3-Nitro-L-Phenylalanine), a key building block in peptide synthesis and drug discovery. This document details nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the experimental protocols for their acquisition, to support the characterization and quality control of this important compound.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. The data presented here is based on typical values obtained in standard deuterated solvents.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | Ar-H (H-2) |
| ~7.95 | d | 1H | Ar-H (H-4) |
| ~7.50 | t | 1H | Ar-H (H-5) |
| ~7.40 | d | 1H | Ar-H (H-6) |
| ~5.10 | d | 1H | NH |
| ~4.60 | m | 1H | α-CH |
| ~3.30 | dd | 1H | β-CH₂ |
| ~3.15 | dd | 1H | β-CH₂ |
| 1.40 | s | 9H | C(CH₃)₃ |
Note: Chemical shifts can vary depending on the solvent and concentration. The aromatic proton shifts are estimations based on the substituent effects of the nitro group.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C=O (acid) |
| ~155 | C=O (Boc) |
| ~148 | Ar-C (C-3, C-NO₂) |
| ~139 | Ar-C (C-1) |
| ~135 | Ar-CH (C-4) |
| ~129 | Ar-CH (C-5) |
| ~122 | Ar-CH (C-2) |
| ~121 | Ar-CH (C-6) |
| ~80 | C (CH₃)₃ |
| ~54 | α-CH |
| ~38 | β-CH₂ |
| 28.3 | C(C H₃)₃ |
Note: The assignments for the aromatic carbons are approximate and may require 2D NMR techniques for definitive confirmation.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.30 g/mol [1] |
| Exact Mass | 310.1165 Da[1] |
| Major Ion [M+H]⁺ (m/z) | 311.1238 |
| Major Ion [M+Na]⁺ (m/z) | 333.1057 |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy Protocol
2.1.1. Sample Preparation
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. Instrument Parameters
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
2.1.3. Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry Protocol (Electrospray Ionization - ESI)
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture, typically containing a small amount of formic acid (0.1%) to promote protonation.
2.2.2. Instrument Parameters
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: m/z 100-500.
2.2.3. Data Analysis
The resulting mass spectrum should be analyzed for the presence of the protonated molecule [M+H]⁺ and other adducts, such as the sodium adduct [M+Na]⁺. The high-resolution mass data can be used to confirm the elemental composition.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to High-Purity Boc-3-Nitro-L-Phenylalanine for Advanced Research and Pharmaceutical Development
Introduction: Boc-3-Nitro-L-Phenylalanine is a critical unnatural amino acid derivative used extensively in peptide synthesis and drug development.[1] Its structure incorporates two key chemical moieties: the tert-butyloxycarbonyl (Boc) protecting group and a nitro group (NO₂) on the phenyl ring. The Boc group provides temporary protection for the α-amino group, enabling controlled, stepwise elongation of peptide chains in solid-phase peptide synthesis (SPPS).[2] The nitro group introduces unique electronic and steric properties, allowing researchers to create peptides with modified conformations, enhanced stability, and altered biological activities, making it an invaluable tool in the design of novel therapeutics, particularly in oncology and neurology.[1] This guide provides an in-depth overview of commercial suppliers, synthesis protocols, and key applications for researchers, scientists, and drug development professionals.
Commercial Suppliers of High-Purity this compound
Sourcing high-purity this compound is paramount for achieving accuracy and efficiency in peptide synthesis.[3] The quality of the starting material directly impacts the yield and purity of the final peptide. Several reputable chemical suppliers offer this compound, each with specific quality grades and specifications. The following table summarizes the available quantitative data from prominent commercial suppliers.
| Supplier | Product Name | Purity Specification | Chiral Purity | Other Specifications | CAS Number |
| Thermo Scientific Chemicals | N-Boc-3-nitro-L-phenylalanine, 95% | ≥94.0% (HPLC) | ≥99% (ee, Chiral LC) | Water Content: ≤0.5% (Karl Fischer); Appearance: White | 131980-29-5 |
| Chem-Impex | This compound | Not specified (Overall) | ≥ 99% (Chiral purity) | Appearance: White powder; Storage: 0-8 °C | 131980-29-5 |
| J&K Scientific LLC | Boc-3-nitro-D-phenylalanine* | ≥ 97% (HPLC) | ≥ 98% (ee, Chiral HPLC) | - | 158741-21-0 |
| Carl ROTH | Boc-3-Nitro-L-Phenylalanin | ≥99 % (for biochemistry, PEPTIPURE® grade for general Boc-L-Phe) | Not explicitly stated for this derivative | - | 131980-29-5 |
*Note: Data for the D-enantiomer from J&K Scientific is included for comparison purposes as specific data for the L-enantiomer was not found in the search results. Carl ROTH's PEPTIPURE® line for other Boc-amino acids, like Boc-L-Phenylalanine, guarantees ≥99% purity.[2]
Synthesis, Purification, and Quality Control
The most common and efficient method for synthesizing Boc-protected amino acids is the reaction of the free amino acid with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4]
Experimental Protocol 1: Synthesis of this compound
This protocol is adapted from the standard procedure for the N-tert-butoxycarbonylation of L-phenylalanine.[4][5]
Materials:
-
3-Nitro-L-Phenylalanine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butyl alcohol
-
Water
-
Potassium hydrogen sulfate (KHSO₄)
-
Ethyl acetate or Diethyl ether
-
Hexane or Pentane
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a four-necked round-bottomed flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-Nitro-L-Phenylalanine (1 equivalent) and sodium hydroxide (1.1 equivalents) in a mixture of water and tert-butyl alcohol. Stir until a clear solution is formed.[5]
-
Boc Anhydride Addition: To the well-stirred solution, add di-tert-butyl dicarbonate (1 equivalent) dropwise over 1 hour at ambient temperature. The reaction is mildly exothermic, and the temperature may rise to 30-35°C.[5]
-
Reaction Completion: Continue stirring the mixture overnight at room temperature to ensure the reaction goes to completion. The final pH of the solution should be approximately 7.5-8.5.[5]
-
Workup - Extraction: Extract the reaction mixture twice with pentane to remove unreacted (Boc)₂O and other nonpolar impurities. Combine the aqueous layers.[5]
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify to a pH of 1-1.5 by adding a pre-made solution of potassium hydrogen sulfate in water. This step should be performed slowly as it is accompanied by the evolution of carbon dioxide.[5]
-
Product Extraction: Extract the resulting turbid mixture with four portions of ethyl acetate or diethyl ether. Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate or magnesium sulfate.[5]
-
Isolation and Crystallization: Remove the solvent under reduced pressure using a rotary evaporator. The resulting oil can be crystallized from a hexane/ethyl acetate mixture. Adding a seed crystal can induce crystallization.[6]
-
Purification and Drying: Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum to a constant weight.[5]
Visualization of Synthesis Workflow
Quality Control Methods
The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). Chiral HPLC is employed to determine the enantiomeric excess (ee), ensuring the stereochemical integrity of the L-amino acid derivative. Other analytical techniques include Karl Fischer titration for water content and NMR for structural confirmation.[7] HPLC analysis of underivatized amino acids can be achieved using mixed-mode columns.[8]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in Boc-based SPPS, a robust methodology for the stepwise synthesis of peptides on a solid support.[9]
Experimental Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle
This protocol outlines the key steps in a typical manual Boc-SPPS cycle.[9][10]
Materials & Reagents:
-
Appropriate resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)
-
Boc-protected amino acids (including this compound)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling reagents: e.g., HBTU/HOBt or DCC
-
Solvents: DCM, N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Cleavage cocktail: e.g., Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole, thioanisole)
Procedure:
-
Resin Preparation (Swelling):
-
Place the resin in a reaction vessel.
-
Add DCM and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.[9]
-
-
Cycle 1: First Amino Acid Coupling:
-
The first Boc-amino acid is typically pre-loaded onto the resin or coupled via its cesium salt to prevent racemization.[10]
-
-
Iterative Synthesis Cycle (for each subsequent amino acid):
-
Step 3a: Nα-Boc Deprotection:
-
Step 3b: Neutralization:
-
Step 3c: Amino Acid Coupling:
-
In a separate vial, pre-activate the next Boc-amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU) in DMF.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[9]
-
Monitor the reaction completion with a qualitative method like the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
-
Final Cleavage and Deprotection:
-
Once the desired sequence is assembled, wash and dry the peptide-resin.
-
Treat the resin with a strong acid cocktail (e.g., anhydrous HF) to cleave the peptide from the solid support and remove the side-chain protecting groups simultaneously.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.[9]
-
-
Purification:
-
Purify the crude peptide using Reverse-Phase HPLC (RP-HPLC) to obtain the final product of high purity.[11]
-
Visualization of Boc-SPPS Workflow
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-Phenylalanine, 100 g, CAS No. 13734-34-4 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. S-Nitrosylation of Peroxiredoxin II E Promotes Peroxynitrite-Mediated Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. helixchrom.com [helixchrom.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
The Strategic Role of the Nitro Group in Boc-3-Nitro-L-Phenylalanine: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functionality of Boc-3-Nitro-L-Phenylalanine
This compound is a versatile synthetic amino acid that serves as a critical building block in peptide synthesis and drug discovery. Its unique chemical architecture, featuring a tert-butyloxycarbonyl (Boc) protecting group and a nitro functional group on the phenyl ring, offers a strategic advantage in the design of novel peptides and peptidomimetics with enhanced biological activity and tailored properties. This technical guide provides a comprehensive overview of the pivotal role of the nitro group in the functionality of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Functionality: The Dual Role of the Nitro Group
The presence of the nitro group on the phenyl ring of phenylalanine imparts two primary functionalities that are of significant interest in medicinal chemistry and drug development: modulation of electronic properties and as a versatile chemical handle for further modification.
1. Modulation of Physicochemical and Biological Properties:
The nitro group is a strong electron-withdrawing group. Its incorporation into the side chain of phenylalanine can significantly alter the electronic and conformational properties of the resulting peptide. This modification can lead to:
-
Enhanced Receptor Binding and Biological Activity: The altered electron distribution on the aromatic ring can influence key interactions with biological targets, such as receptors and enzymes, potentially leading to enhanced binding affinity and increased biological potency.[1][2][3]
-
Conformational Constraints: The steric bulk and electronic nature of the nitro group can introduce specific conformational constraints within the peptide backbone, which can be exploited to stabilize desired secondary structures, such as β-turns or helical motifs, that are crucial for biological recognition.[1]
-
Increased Stability: The modification can enhance the peptide's resistance to enzymatic degradation, thereby improving its in vivo stability and pharmacokinetic profile.
2. A Precursor for Further Functionalization:
The nitro group serves as a valuable synthetic handle that can be chemically transformed to introduce further diversity and functionality into the peptide. The most common transformation is the reduction of the nitro group to an amine (NH₂), yielding 3-amino-L-phenylalanine.[2] This transformation opens up a plethora of possibilities for:
-
Bioconjugation: The resulting amino group can be used for the attachment of various molecules, including fluorescent probes, imaging agents, or drug payloads, to enhance the peptide's utility in diagnostics and targeted drug delivery.[2][3]
-
Pharmacophore Elaboration: The amino group can be further derivatized to introduce new functional groups that can interact with the biological target, allowing for the fine-tuning of the peptide's pharmacological properties.
Quantitative Data Summary
The following tables summarize key quantitative data related to the physical properties of this compound and the biological activity of peptides incorporating a nitrophenylalanine residue.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈N₂O₆ | [4][5] |
| Molecular Weight | 310.3 g/mol | [4][5] |
| Appearance | White to off-white powder | [2] |
| Purity (by HPLC) | ≥99% | [2] |
| Storage Temperature | 2-8 °C | [2] |
Table 1: Physical and Chemical Properties of this compound. This table provides a summary of the key physical and chemical characteristics of the compound.
| Peptide Analogue | Receptor | Biological Activity (Relative Potency) | Reference |
| [p-NO₂-Phe⁷]-Substance P | NK-1 | Reduced Activity | [2] |
| [p-NO₂-Phe⁸]-Substance P | NK-1 | Close to Maximal Activity | [2] |
| [p-NH₂-Phe⁷]-Substance P | NK-1 | Similar to Substance P | [2] |
| [p-NH₂-Phe⁸]-Substance P | NK-1 | Similar to Substance P | [2] |
Table 2: Biological Activity of p-Nitrophenylalanine and p-Aminophenylalanine Containing Substance P Analogues. This table illustrates the impact of the nitro group and its reduced form on the biological activity of Substance P, a neuropeptide that binds to the Neurokinin-1 (NK-1) receptor. The data indicates that the position of the modification significantly influences the peptide's potency.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound.
Protocol 1: Incorporation of this compound into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Boc-SPPS procedure for incorporating a this compound residue into a growing peptide chain on a solid support.
Materials:
-
Boc-protected amino acid-loaded resin (e.g., Boc-Gly-Merrifield resin)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU/HOBt or DCC)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Wash the resin with DCM (5 x 1 min).
-
-
Neutralization:
-
Wash the resin with DCM (2 x 1 min).
-
Add a solution of 10% DIEA in DCM and agitate for 5 minutes.
-
Wash the resin with DCM (5 x 1 min).
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add HBTU (3 equivalents) and DIEA (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Reduction of the Nitro Group to an Amino Group on the Solid Support
This protocol describes the conversion of the 3-nitrophenylalanine residue to a 3-aminophenylalanine residue within the peptide sequence while it is still attached to the solid support.
Materials:
-
Peptide-resin containing a 3-nitrophenylalanine residue
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reduction Reaction:
-
Prepare a solution of SnCl₂·2H₂O (10 equivalents relative to the nitro group) in DMF.
-
Add the SnCl₂ solution to the resin and agitate at room temperature for 12-24 hours.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 2 min) to remove excess tin salts.
-
Wash the resin with DCM (5 x 2 min).
-
-
Further Synthesis or Cleavage: The resin can now be used for further peptide elongation or subjected to cleavage from the solid support.
Mandatory Visualizations
Logical Relationship of Nitro Group Functionality
Caption: Logical workflow illustrating the dual functionality of the nitro group in this compound.
Experimental Workflow for SPPS and Nitro Group Reduction
Caption: Step-by-step workflow for the solid-phase synthesis of a peptide containing 3-amino-L-phenylalanine.
Signaling Pathway of the Neurokinin-1 (NK-1) Receptor
Caption: Simplified signaling cascade initiated by the binding of Substance P to the Neurokinin-1 receptor.[6][7][8][9]
Conclusion
This compound is a powerful and versatile tool in the arsenal of peptide chemists and drug developers. The strategic placement of the nitro group offers a dual advantage: it allows for the modulation of the peptide's inherent biological and physical properties and provides a convenient handle for subsequent chemical modifications. This enables the rational design and synthesis of novel peptide-based therapeutics with enhanced potency, stability, and functionality. The experimental protocols and conceptual frameworks provided in this guide serve as a valuable resource for researchers seeking to leverage the unique properties of this compound in their drug discovery and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological activities of photoaffinity labeling analogues of substance P [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C14H18N2O6 | CID 2761816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Incorporating 3-Nitro-Phenylalanine into Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-canonical amino acids into peptide structures is a potent strategy for modulating their biological activity, stability, and utility as research tools. Among these, 3-nitro-phenylalanine (3-NO2-Phe), a derivative of the natural amino acid phenylalanine, offers a unique set of physicochemical properties that have significant implications for peptide science and drug discovery. The introduction of a nitro group onto the phenyl ring enhances the versatility of the amino acid, enabling its use as a fluorescent quencher, a modulator of biological activity, and a tool for studying peptide-protein interactions. This technical guide provides a comprehensive overview of the biological significance of incorporating 3-nitro-phenylalanine into peptides, detailing experimental protocols, presenting quantitative data, and visualizing key workflows and potential signaling pathways.
Core Concepts: The Impact of the Nitro Group
The defining feature of 3-nitro-phenylalanine is the electron-withdrawing nitro (-NO2) group at the meta-position of the phenyl ring. This modification imparts several key characteristics that are exploited in various biological applications:
-
Fluorescence Quenching: The nitroaromatic ring of 3-nitro-phenylalanine can act as an efficient quencher of fluorescence, particularly for fluorophores that emit in the near-UV and visible range.[1][2] This property is the foundation for its use in Förster Resonance Energy Transfer (FRET)-based assays to study enzyme activity and molecular interactions.[1][2]
-
Modulation of Bioactivity: The electronic and steric properties of the nitro group can alter the conformation and binding affinity of peptides to their biological targets.[1][3] This can lead to enhanced or modified pharmacological profiles, making it a valuable tool in drug design and structure-activity relationship (SAR) studies.[1][3]
-
Increased Stability: While not as extensively documented as for other unnatural amino acids like D-isomers, the incorporation of modified amino acids can influence a peptide's resistance to proteolytic degradation.[4]
-
Chemical Handle: The nitro group can be chemically reduced to an amine, providing a reactive site for further derivatization, such as the attachment of labels, crosslinkers, or other functional moieties.[1]
Applications in Biological Research and Drug Development
The unique properties of 3-nitro-phenylalanine have led to its application in several key areas of research:
Enzyme Activity and Inhibition Assays (FRET-based)
A primary application of 3-nitro-phenylalanine is in the design of FRET-based protease substrates. In these peptides, a fluorophore (donor) is paired with 3-nitro-phenylalanine (acceptor/quencher). In the intact peptide, the close proximity of the two moieties leads to quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide bond between the donor and quencher, the fluorescence is restored, providing a real-time measure of enzyme activity.[1][2]
Table 1: Example Fluorophore-Quencher Pairs for FRET Peptides
| Fluorophore (Donor) | Quencher (Acceptor) | Excitation (nm) | Emission (nm) | Reference(s) |
| 2-Aminobenzoyl (Abz) | 3-Nitro-tyrosine | 320 | 420 | [1] |
| 2-Aminobenzoyl (Abz) | 4-Nitro-phenylalanine | 320 | 420 | [1] |
| Dansyl | 4-Nitro-phenylalanine | 342 | 562 | [1] |
Note: While 3-nitro-tyrosine and 4-nitro-phenylalanine are more commonly cited in readily available literature as quenchers for Abz and Dansyl, the quenching principle is applicable to 3-nitro-phenylalanine as well.
Antimicrobial Peptide Development
The modification of antimicrobial peptides (AMPs) with unnatural amino acids is a strategy to enhance their potency and stability. While specific quantitative data for 3-nitro-phenylalanine-containing AMPs is not abundant in the reviewed literature, the principle of altering hydrophobicity and charge distribution by such modifications is a key aspect of AMP design.
Table 2: Illustrative Minimum Inhibitory Concentrations (MIC) of Modified Antimicrobial Peptides
| Peptide | Sequence | Target Organism | MIC (µM) | Reference(s) |
| SET-M33D (D-amino acid analog) | (kkirvrlsa)4K2KβA-OH | S. aureus (MRSA) | 0.7 - 6.0 | [4] |
| FtAMP-R21F (mutant) | - | T. koningii | 8 | [3] |
| StAMP-7 (Trp-rich) | - | Gram-positive bacteria | 1.0 - 125 | [5] |
This table provides examples of how modifications, including the use of unnatural amino acids, can impact the MIC of antimicrobial peptides. Specific data for 3-nitro-phenylalanine containing peptides would require targeted experimental evaluation.
Probing Peptide-Receptor Interactions and Signaling
The incorporation of 3-nitro-phenylalanine can serve as a probe to understand the structural requirements for peptide-receptor binding. Alterations in binding affinity or downstream signaling upon substitution of a native phenylalanine with its nitrated counterpart can provide insights into the importance of the aromatic ring's electronic properties in the interaction. While high concentrations of free phenylalanine have been shown to induce apoptosis in cortical neurons via the RhoA/ROCK signaling pathway, direct evidence of 3-nitro-phenylalanine-containing peptides modulating specific signaling cascades such as the MAPK pathway is an area for further investigation.[6][7][8][9][10][11][12][13][14]
Experimental Protocols
Incorporation of 3-Nitro-Phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The standard method for synthesizing peptides containing 3-nitro-phenylalanine is Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-3-nitro-L-phenylalanine
-
Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Other Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Fmoc-3-nitro-L-phenylalanine (or another Fmoc-amino acid) with HBTU/HOBt and DIPEA in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Purification: Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
FRET-Based Protease Activity Assay
Materials:
-
FRET peptide substrate containing a fluorophore and 3-nitro-phenylalanine as the quencher.
-
Protease of interest.
-
Assay buffer.
-
96-well black microplate.
-
Fluorescence plate reader.
Protocol:
-
Reagent Preparation: Prepare solutions of the FRET peptide substrate and the protease in the assay buffer.
-
Assay Setup: In a 96-well plate, add the FRET peptide substrate to each well.
-
Reaction Initiation: Add the protease solution to the wells to initiate the enzymatic reaction. Include a negative control with buffer instead of the enzyme.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot. For kinetic studies, perform the assay with varying substrate concentrations to determine Km and kcat values.
Cell-Based Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Peptide containing 3-nitro-phenylalanine.
-
Cell line of interest.
-
Cell culture medium and supplements.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the 3-nitro-phenylalanine-containing peptide for a specified duration. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the peptide.
Potential Signaling Pathways
While direct evidence for 3-nitro-phenylalanine-containing peptides is emerging, related research suggests potential interactions with key cellular signaling pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Peptides can modulate this pathway at various levels. A peptide containing 3-nitro-phenylalanine could potentially interact with receptors or kinases in this pathway, thereby influencing cellular fate.[6][8][9][12]
RhoA/ROCK Signaling Pathway in Apoptosis
The RhoA/ROCK pathway is implicated in regulating cytoskeletal dynamics and apoptosis. High concentrations of phenylalanine have been shown to induce neuronal apoptosis through this pathway.[7][10][13][14] It is plausible that peptides incorporating 3-nitro-phenylalanine could also influence this pathway, either by mimicking or antagonizing the effects of native ligands.
Conclusion
The incorporation of 3-nitro-phenylalanine into peptides provides a versatile tool for researchers in chemistry, biology, and pharmacology. Its utility as a fluorescence quencher is well-established, enabling the development of sensitive FRET-based assays for studying enzyme kinetics. Furthermore, the modification of peptides with this non-canonical amino acid offers a promising avenue for modulating biological activity and improving stability, although more quantitative structure-activity relationship studies are needed to fully realize its potential in drug development. The detailed protocols and conceptual frameworks presented in this guide serve as a valuable resource for scientists seeking to harness the unique properties of 3-nitro-phenylalanine in their research endeavors. As our understanding of the interplay between peptide structure and function deepens, the strategic use of such modified amino acids will undoubtedly continue to drive innovation in peptide science.
References
- 1. interchim.fr [interchim.fr]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and Anti-Inflammatory Activity of an Antimicrobial Peptide Synthesized with D Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Interrogating PP1 Activity in the MAPK Pathway with Optimized PP1‐Disrupting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of MAP kinase activity by peptide receptor signalling pathway: paradigms of multiplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review [aginganddisease.org]
- 11. mdpi.com [mdpi.com]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Safety and Handling Guidelines for Boc-3-Nitro-L-Phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols. All laboratory work should be conducted by qualified personnel using appropriate personal protective equipment and engineering controls.
Introduction
Boc-3-Nitro-L-phenylalanine is a protected amino acid derivative increasingly utilized in peptide synthesis and drug discovery. The presence of the nitro group on the phenyl ring introduces unique electronic and steric properties, making it a valuable building block for creating novel peptides and peptidomimetics with potential therapeutic applications. However, the nitroaromatic moiety also necessitates careful consideration of its handling, storage, and potential hazards. This guide provides a comprehensive overview of the safety and handling guidelines for this compound, compiled from available safety data and general knowledge of related chemical classes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C14H18N2O6 | [1][2] |
| Molecular Weight | 310.3 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [2][3] |
| Melting Point | Not consistently reported | |
| Boiling Point | ~506.9 °C (Predicted) | [4] |
| Density | ~1.290 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in various organic solvents. | |
| Storage Temperature | 2-8°C, sealed in a dry environment. | [2][4][5] |
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not currently classified as a hazardous substance by most suppliers.[1] However, due to the presence of the nitroaromatic group, it is prudent to handle it with care, considering the potential hazards associated with this class of compounds. For a similar compound, N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, GHS hazard statements include warnings for being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[6]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
First Aid Measures
In the event of exposure, the following first aid measures are recommended.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[9][10]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][10]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust. Ensure adequate ventilation.[10]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[9]
-
Methods for Cleaning Up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. For large spills, contain the material and collect it for disposal. Avoid generating dust.[10]
Handling and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate PPE. Avoid contact with skin, eyes, and clothing.[8] Avoid the formation of dust and aerosols.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The recommended storage temperature is between 2°C and 8°C.[2][4][5]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[10]
-
Conditions to Avoid: Avoid exposure to high temperatures and strong acids. The Boc protecting group is labile to strong acidic conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids.[10]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[9][10]
Experimental Protocols for Safety Assessment
Acute Oral Toxicity - OECD Test Guideline 420, 423, or 425
This test provides information on the potential health hazards arising from a single oral exposure to the substance.[12][13]
-
Principle: A single dose of the substance is administered orally to a group of rodents. The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.[12]
-
Test Animals: Typically rats or mice.[14]
-
Dose Levels: A stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight) is used to minimize the number of animals required.[15]
-
Observations: Include mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), body weight changes, and gross necropsy at the end of the study.[15]
-
Data Analysis: The results are used to determine the LD50 (the dose that is lethal to 50% of the test animals) or to classify the substance according to its acute oral toxicity.[12][13]
Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471
This in vitro assay is used to assess the potential of a substance to cause gene mutations.[16][17][18]
-
Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[17] The bacteria are exposed to the test substance, and the number of colonies that revert to a state where they can synthesize the amino acid is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
-
Metabolic Activation: The assay is performed both with and without an external metabolic activation system (e.g., a rat liver homogenate, S9 fraction) to mimic mammalian metabolism.[17]
-
Procedure:
-
Prepare different concentrations of the test substance.
-
Mix the test substance with the bacterial culture and, in parallel experiments, with the S9 metabolic activation mix.
-
Pour the mixture onto a minimal agar plate lacking the essential amino acid.
-
Incubate the plates for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Data Analysis: A dose-dependent increase in the number of revertant colonies that is at least double the background rate is generally considered a positive result.
Visualization of Workflows and Pathways
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A workflow for the safe handling of this compound.
Potential Degradation Pathway
The following diagram illustrates a potential degradation pathway for this compound under strong acidic conditions, leading to the removal of the Boc protecting group.
References
- 1. This compound | C14H18N2O6 | CID 2761816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-3-nitro-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. BOC-L-3-NITROPHENYLALANINE CAS#: 131980-29-5 [amp.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine | C14H18N2O6 | CID 7021882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. carlroth.com [carlroth.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. scribd.com [scribd.com]
- 16. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 17. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 18. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]
Methodological & Application
Application Notes and Protocols for Boc-3-Nitro-L-Phenylalanine Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-Nitro-L-Phenylalanine is a valuable non-canonical amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a nitro group into peptide sequences. This modification can enhance biological activity and provide unique structural properties for various applications, including the development of novel therapeutics in oncology and neurology.[1][2] The electron-withdrawing nature of the nitro group can influence peptide conformation, stability, and receptor binding.[3][4]
This document provides a detailed protocol for the efficient incorporation of this compound into peptides using the Boc/Bzl protection strategy. It includes a comparison of common coupling reagents, protocols for coupling and potential side reactions, and a relevant signaling pathway where peptides containing modified phenylalanine residues play a role.
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents for Boc-Amino Acid Coupling
The selection of an appropriate coupling reagent is critical for achieving high coupling efficiency, especially for amino acids with unique electronic properties like 3-Nitro-L-Phenylalanine. While specific quantitative data for this compound is not extensively published, the following table summarizes the typical performance of common coupling reagents used in Boc-SPPS, which can be used as a guideline.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | Cost-effective and reliable for most standard couplings. |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Very Low | Highly efficient for sterically hindered or challenging couplings. |
| DIC/HOBt | Carbodiimide/Additive | >90 | Moderate | Low | A classic and effective combination; the byproduct, diisopropylurea, is soluble in common washing solvents. |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than those from some other phosphonium salts. |
Experimental Protocols
General Workflow for Boc-SPPS
The incorporation of this compound follows the standard cyclical workflow of Boc-based solid-phase peptide synthesis.
Protocol 1: Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency.
Materials:
-
Resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% Trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-25 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and HATU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and agitate for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, a second coupling can be performed with fresh reagents.
-
Once complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Potential Side Reactions and Mitigation
1. Racemization: While generally low with modern coupling reagents, the risk of racemization exists. Using HATU is known to minimize this side reaction. Pre-activation times should be kept short, and the activated amino acid should be used immediately.
2. Reduction of the Nitro Group: The nitro group on the phenylalanine side chain is generally stable to the standard conditions of Boc-SPPS, including repeated treatments with TFA for Boc deprotection. However, it can be susceptible to reduction under certain conditions.
-
During Catalytic Hydrogenation: If catalytic hydrogenation is used for the removal of other protecting groups, the nitro group will likely be reduced to an amine.
-
During Final Cleavage: Strong reducing conditions during the final cleavage from the resin could potentially affect the nitro group. Standard cleavage with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) is not expected to reduce the nitro group.[5][6] However, if reducing scavengers are used in high concentrations, some reduction might occur.
Mitigation:
-
Avoid catalytic hydrogenation if the nitro group needs to be preserved.
-
Use standard HF or TFMSA cleavage protocols with appropriate scavengers that do not have strong reducing potential towards the nitro group. Anisole is a common scavenger used in HF cleavage to trap carbocations.[5]
Protocol 2: Final Cleavage from the Resin (HF Cleavage)
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.
-
Add anisole (typically 1 mL per gram of resin).
-
Cool the reaction vessel to -5 to 0°C.
-
Carefully distill anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the precipitated peptide by filtration and dry it under vacuum.
Signaling Pathway
Peptides containing modified phenylalanine residues have been investigated for their potential to modulate signaling pathways involved in cancer. For instance, certain L-phenylalanine dipeptides have been shown to inhibit the growth of prostate cancer cells by affecting key signaling cascades like the PI3K/Akt and MAPK pathways.[7] These pathways are crucial for cell proliferation, survival, and metastasis.[8][9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 6. peptide.com [peptide.com]
- 7. MAP Kinases and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt signaling in prostate cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Standard Deprotection Methods for Boc-3-Nitro-L-Phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis and medicinal chemistry, prized for its stability under various conditions and its facile removal under acidic conditions. Boc-3-Nitro-L-phenylalanine is a critical building block in the synthesis of novel peptides and pharmaceutical intermediates, where the nitro group can serve as a precursor for further functionalization or to modulate the electronic properties of the molecule.[1][2] This document provides detailed application notes and protocols for the standard deprotection of this compound, focusing on common acidic methodologies and addressing potential side reactions.
The primary challenge during the deprotection of Boc-protected aromatic amino acids is the potential for alkylation of the aromatic ring by the tert-butyl cation generated in the reaction.[3] The electron-withdrawing nature of the nitro group in this compound can influence the reactivity of the phenyl ring, making the selection of appropriate deprotection conditions and scavengers crucial for achieving high yield and purity.
Standard Acidic Deprotection Methods
The most common methods for the removal of the Boc group involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4][5]
Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most widely used method for Boc deprotection in both solid-phase and solution-phase synthesis.
Mechanism: The reaction proceeds via protonation of the carbamate oxygen by TFA, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as a trifluoroacetate salt.[6]
Potential Side Reaction: Ring Alkylation The generated tert-butyl cation is a reactive electrophile that can alkylate the electron-rich phenyl ring of the phenylalanine derivative, leading to the formation of tert-butyl-3-nitro-L-phenylalanine isomers as a significant byproduct.[3] While the nitro group is electron-withdrawing, the potential for this side reaction should not be disregarded. To mitigate this, the use of scavengers is highly recommended. Common scavengers include triisopropylsilane (TIS) and water, which effectively trap the tert-butyl cation.[3]
Deprotection using Hydrogen Chloride (HCl) in Dioxane
Anhydrous HCl in an organic solvent like dioxane is another effective reagent for Boc deprotection, often yielding the hydrochloride salt of the deprotected amine.[7][8] This method can be advantageous when the trifluoroacetate counterion is undesirable for subsequent reactions.
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively published in comparative tables, the following table summarizes typical conditions and expected outcomes based on standard protocols for Boc-protected amino acids. Researchers should optimize these conditions for their specific substrate and scale.
| Deprotection Method | Reagent Concentration | Solvent | Scavenger (Recommended) | Typical Reaction Time | Typical Yield | Notes |
| TFA/DCM | 20-50% TFA (v/v) | Dichloromethane (DCM) | TFA/TIS/H₂O (95:2.5:2.5 v/v/v) | 30-120 min | >90% | The use of scavengers is critical to prevent tert-butylation of the aromatic ring.[3][4] |
| HCl/Dioxane | 4 M HCl | 1,4-Dioxane | None typically required, but TIS can be added if alkylation is observed. | 30-60 min | >90% | Provides the hydrochloride salt directly, which can be advantageous for subsequent steps.[5][7] |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA/DCM with Scavengers
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM.
-
Prepare the cleavage cocktail by combining TFA, TIS, and water in a 95:2.5:2.5 volumetric ratio. A typical volume is 10 mL of cocktail per gram of protected amino acid.
-
Add the cleavage cocktail to the solution of the protected amino acid at room temperature with stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitate the deprotected amino acid TFA salt by adding the concentrated residue to a 10-fold volume of cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether (2-3 times) to remove scavengers and organic-soluble impurities.
-
Dry the product under vacuum.
Protocol 2: Deprotection of this compound using 4M HCl in Dioxane
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of a co-solvent like methanol if necessary, and then dilute with 1,4-dioxane.
-
Add the 4 M HCl solution in dioxane (typically 5-10 equivalents of HCl) to the solution of the protected amino acid at room temperature.
-
Stir the reaction mixture for 30-60 minutes. The deprotected product may precipitate as the hydrochloride salt.
-
Monitor the reaction by TLC or LC-MS to ensure completion.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with anhydrous diethyl ether to induce precipitation if necessary.
-
Wash the solid product with anhydrous diethyl ether and dry under vacuum.
Alternative Deprotection Methods
For substrates sensitive to strong acids, milder deprotection methods can be employed.
Deprotection using Zinc Bromide (ZnBr₂)
Lewis acids such as zinc bromide can catalyze the removal of the Boc group under milder conditions than strong Brønsted acids.[9]
Protocol 3: Deprotection using Zinc Bromide
-
Dissolve the Boc-protected amino acid in an anhydrous solvent such as dichloromethane.
-
Add an excess of zinc bromide (2-3 equivalents).
-
Stir the mixture at room temperature. The reaction may be slow and require monitoring over several hours to days.[10]
-
Upon completion, quench the reaction with a mild aqueous base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the free amine.
Deprotection using Oxalyl Chloride in Methanol
A recently reported mild method involves the use of oxalyl chloride in methanol, which can be effective for substrates with acid-labile functionalities.[11][12]
Protocol 4: Deprotection using Oxalyl Chloride/Methanol
-
Dissolve the Boc-protected amino acid in methanol at room temperature.
-
Add oxalyl chloride (typically 3 equivalents) to the solution. An exotherm may be observed.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with water, dry the organic layer, and concentrate to yield the hydrochloride salt of the deprotected amine.
Diagrams
Caption: Decision workflow for selecting a Boc deprotection method.
Caption: Mechanism of TFA-mediated Boc deprotection and the role of scavengers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection - HCl [commonorganicchemistry.com]
- 9. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-3-Nitro-L-Phenylalanine in Drug Design and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-tert-Butyloxycarbonyl-3-nitro-L-phenylalanine (Boc-3-Nitro-L-Phenylalanine) in drug design and development. This non-canonical amino acid is a valuable building block for the synthesis of peptides and peptidomimetics with unique biological activities. The introduction of a nitro group onto the phenyl ring offers distinct advantages, including altered electronic properties and the potential for further chemical modification, making it a versatile tool in the development of novel therapeutics.
I. Applications in Drug Design and Development
This compound is primarily utilized in the following areas of drug discovery and development:
-
Peptide and Peptidomimetic Synthesis: It serves as a crucial building block in solid-phase peptide synthesis (SPPS) and solution-phase synthesis to create novel peptides and peptidomimetics. The Boc protecting group allows for controlled, stepwise elongation of the peptide chain under mild acidic conditions for its removal[1].
-
Modulation of Biological Activity: The presence of the electron-withdrawing nitro group on the phenyl ring can significantly alter the conformation, stability, and receptor-binding properties of a peptide[1][2]. This modification is strategically employed to enhance biological activity and selectivity for specific targets.
-
Inhibitor and Modulator Design: This amino acid derivative is particularly useful in the design of inhibitors and modulators of specific biological pathways. It has found applications in the fields of cancer research and neuropharmacology, where it is used to create compounds that can target enzymes or receptors with high specificity[3][4][5].
-
Pro-drug and Bioconjugation Strategies: The nitro group can serve as a chemical handle for further functionalization. For instance, it can be reduced to an amino group, which can then be used for bioconjugation to attach drugs, imaging agents, or other molecules to enhance their efficacy and specificity[2][5].
II. Physicochemical and Synthesis-Related Data
The following tables summarize key quantitative data for this compound and its use in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 131980-29-5 |
| Molecular Formula | C₁₄H₁₈N₂O₆ |
| Molecular Weight | 310.3 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 97% (HPLC) |
| Storage Conditions | 0-8 °C |
Table 2: Typical Quantitative Data for Boc-Solid Phase Peptide Synthesis (SPPS)
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >99% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. A small decrease in efficiency per cycle significantly reduces the final yield. |
| Crude Peptide Purity | >70% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis. |
| Final Peptide Yield (Purified) | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant loss of material. |
III. Experimental Protocols
The following protocols provide detailed methodologies for the incorporation of this compound into a peptide sequence and the subsequent purification and analysis.
Protocol 1: Incorporation of this compound via Manual Boc-SPPS
This protocol describes the manual solid-phase synthesis of a model peptide containing a 3-nitro-L-phenylalanine residue.
Materials:
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling agents (e.g., HBTU, HATU, or DCC/HOBt)
-
Kaiser test kit
-
Cleavage cocktail (e.g., HF or a TFA-based cocktail with scavengers)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes with gentle agitation. Drain the solvent.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-25 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base. The resin is now ready for coupling.
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading capacity) and a suitable coupling agent (e.g., HBTU, 3 equivalents) in a minimal amount of DMF.
-
Add DIEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The electron-withdrawing nature of the nitro group may slightly decrease the nucleophilicity of the carboxylate; therefore, a longer coupling time or the use of a more potent activating agent like HATU may be beneficial.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.
-
After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat for Subsequent Amino Acids: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final deprotection (step 2) to remove the N-terminal Boc group.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether and collect by centrifugation.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Confirm the purity and identity of the final peptide by analytical RP-HPLC and mass spectrometry.
-
Protocol 2: Solution-Phase Synthesis of a Peptidomimetic with this compound
This protocol outlines the synthesis of a dipeptide mimetic in solution phase.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Free-Basing the Amine: In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in DCM and add DIEA (1.2 equivalents). Stir for 15 minutes at room temperature.
-
Activation of Carboxylic Acid: In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0°C.
-
Coupling Reaction: Add EDCI (1.1 equivalents) to the carboxylic acid solution and stir for 5 minutes. Then, add the free-based amine solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure peptidomimetic.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.
IV. Visualizations: Workflows and Pathways
Diagram 1: General Workflow for Boc-SPPS
Caption: General workflow for Boc solid-phase peptide synthesis.
Diagram 2: Logical Workflow for Peptidomimetic Inhibitor Design
Caption: Logical workflow for designing peptidomimetic inhibitors.
Diagram 3: Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical scenario where a peptidomimetic containing 3-nitro-L-phenylalanine inhibits a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a peptidomimetic.
References
Application Notes and Protocols: Boc-3-Nitro-L-Phenylalanine as a Building Block for Novel Therapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3-Nitro-L-Phenylalanine is a non-canonical amino acid that serves as a versatile building block in the synthesis of novel therapeutic peptides.[1][2][3][4] The incorporation of a nitro group onto the phenyl ring of phenylalanine can significantly modulate the biological activity and pharmacokinetic properties of a peptide.[1][2][3][4] This modification can enhance binding affinity to target receptors, improve stability against enzymatic degradation, and provide a handle for further chemical modifications.[5][6] The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1][2][3][4]
These application notes provide a comprehensive overview of the use of this compound in the design and synthesis of therapeutic peptides, with a focus on potential applications in oncology and neurology. Detailed experimental protocols for peptide synthesis, purification, and characterization are provided to guide researchers in their drug discovery efforts.
Key Applications
The unique properties of this compound make it a valuable tool for developing therapeutic peptides in several areas:
-
Oncology: The nitro group can enhance the cytotoxic or inhibitory activity of peptides targeting cancer cells.[1][7][8] Peptides incorporating this amino acid can be designed to disrupt protein-protein interactions crucial for tumor growth, induce apoptosis, or inhibit signaling pathways involved in cancer progression.[9][10][11]
-
Neurology: In the context of neurodegenerative diseases, peptides containing 3-Nitro-L-phenylalanine may offer neuroprotective effects.[3][12][13][14][15][16][17][18][19][20] They can be designed to modulate the activity of receptors involved in neuronal signaling, reduce oxidative stress, or inhibit the aggregation of pathogenic proteins.[3][12][13][14][15][16][17][18][19][20]
-
Antimicrobial Peptides: The introduction of a nitro group can enhance the antimicrobial potency of peptides.
Data Presentation: Efficacy of a Hypothetical Nitro-Substituted Peptide
| Peptide | Target Cell Line | IC50 (µM) | Target Receptor/Pathway |
| Peptide X | MCF-7 (Breast Cancer) | 15.2 | EGFR Signaling |
| Nitro-Peptide X | MCF-7 (Breast Cancer) | 5.8 | EGFR Signaling |
| Peptide X | A549 (Lung Cancer) | 22.5 | EGFR Signaling |
| Nitro-Peptide X | A549 (Lung Cancer) | 9.1 | EGFR Signaling |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the peptide sequence and the specific biological assay.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3-Nitro-L-Phenylalanine using Boc Chemistry
This protocol outlines the manual synthesis of a peptide incorporating this compound using a standard Boc-SPPS workflow.
Materials:
-
This compound
-
Other Boc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Piperidine
-
Methanol
-
Diethyl ether (cold)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
SPPS reaction vessel
-
Shaker
Workflow:
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes in the SPPS reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
In a separate vial, activate the first Boc-protected amino acid (e.g., Boc-Gly-OH) by dissolving it in DMF with HBTU and DIEA.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation (Incorporation of this compound):
-
Deprotection: Remove the Boc group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, Methanol, and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling: In a separate vial, activate this compound with HBTU and DIEA in DMF. Add the activated amino acid to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry.
-
Protocol 2: Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Mobile Phase A)
-
Acetonitrile with 0.1% TFA (Mobile Phase B)
-
C18 RP-HPLC column
-
HPLC system with a UV detector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the peptide sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 40 minutes).
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Purified peptide
-
Cancer cell line (e.g., MCF-7)
-
DMEM media supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the peptide and incubate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the peptide that inhibits cell growth by 50%.
Signaling Pathway Visualization
The incorporation of 3-Nitro-L-Phenylalanine into a peptide can alter its interaction with target receptors and subsequently modulate downstream signaling pathways. For instance, a modified neuropeptide might exhibit altered binding to its G-protein coupled receptor (GPCR), affecting intracellular signaling cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. Selective phenylalanine to proline substitution for improved antimicrobial and anticancer activities of peptides designed on phenylalanine heptad repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Cancer With Bifunctional Peptides: Mechanism of Cell Entry and Inciting Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting signal pathways triggered by cyclic peptides in cancer: Current trends and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptides that immunoactivate the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Free 3-nitrotyrosine causes striatal neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective Peptides and New Strategies for Ischemic Stroke Drug Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel small peptides with neuroprotective and nootropic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A short peptide exerts neuroprotective effects on cerebral ischemia–reperfusion injury by reducing inflammation via the miR-6328/IKKβ/NF-κB axis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Identification of Heterobivalent Anticancer Compounds Containing Urea and 5-Arylidene-2-Thiohydantoin Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Food-derived Peptides as Promising Neuroprotective Agents: Mechanism and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemimpex.com [chemimpex.com]
- 19. mdpi.com [mdpi.com]
- 20. Peptide therapeutics in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Leveraging Boc-3-Nitro-L-Phenylalanine for Advanced Bioconjugation
Introduction
Boc-3-Nitro-L-Phenylalanine is a versatile, non-canonical amino acid that serves as a cornerstone for innovative bioconjugation strategies in peptide synthesis and drug development.[1][2] Its unique functionality lies in the nitro group on the phenyl ring, which acts as a stable, masked precursor to a reactive amine. This latent reactivity allows for site-specific modification of peptides and proteins, enabling the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs), fluorescently labeled probes, and PEGylated peptides with enhanced therapeutic properties.[1][3][]
The core utility of this compound stems from the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine, which facilitates its seamless integration into standard Boc-based solid-phase peptide synthesis (SPPS) workflows.[5][6] Following peptide assembly, the nitro group can be selectively reduced to an aniline amine under conditions that are orthogonal to other functional groups within the peptide. This newly exposed amine serves as a specific handle for conjugation with a wide array of payloads, including toxins, imaging agents, or polymers.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into peptides, the subsequent reduction of the nitro functionality, and the final bioconjugation step.
Core Principle: A Two-Stage Approach to Site-Specific Modification
The use of this compound in bioconjugation is a two-stage process that ensures precision and control over the modification site.
-
Incorporation: The amino acid is incorporated into the desired position of a peptide sequence during SPPS. The nitro group is chemically inert during the iterative steps of peptide synthesis.
-
Activation and Conjugation: Post-synthesis, the nitro group is reduced to an amine. This "activation" step reveals a nucleophilic site that can be specifically targeted by amine-reactive chemical moieties for conjugation.
This strategy offers a significant advantage over targeting natural amino acids like lysine, which may be present multiple times in a sequence, leading to heterogeneous conjugates.[7] The site-specific nature of this technique ensures the production of homogeneous bioconjugates with consistent properties and predictable pharmacology.[7]
Experimental Workflow Overview
The overall workflow for utilizing this compound in bioconjugation is a sequential process that begins with peptide synthesis and culminates in a purified, site-specifically modified biomolecule. The key stages are outlined below.
Caption: Overall experimental workflow for bioconjugation.
Quantitative Data Summary
The efficiency of each step is critical for the overall yield of the final bioconjugate. The following table summarizes expected efficiencies for each key stage of the process.
| Parameter | Typical Efficiency (%) | Method of Quantification | Notes |
| Coupling Efficiency of Boc-3-Nitro-L-Phe | >99% | Kaiser Test or TNBS Assay | Monitored after the coupling step during SPPS.[6] |
| Nitro Group Reduction | 85-95% | Mass Spectrometry (MS) | Efficiency is dependent on the reducing agent and reaction conditions. |
| Bioconjugation Efficiency | 70-90% | HPLC, MS | Varies based on the reactivity of the payload and reaction conditions. |
| Overall Yield | 40-60% | HPLC | Based on initial resin loading. Highly sequence and payload dependent. |
Protocols
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol describes the manual incorporation of this compound into a peptide sequence using a standard Boc-SPPS methodology on a Wang resin.
Materials:
-
Wang Resin (pre-loaded with the first amino acid)
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DCM (3x), DIPEA (1x, 5% in DMF), and DMF (3x).
-
-
Amino Acid Activation and Coupling:
-
In a separate tube, dissolve this compound (3 eq. to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the activation mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring Coupling Completion:
-
Take a small sample of resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Reduction of the Nitro Group
This protocol details the reduction of the nitro group to an aniline amine while the peptide is still attached to the solid support.
Materials:
-
Peptide-resin containing the 3-nitro-phenylalanine residue
-
Tin(II) Chloride Dihydrate (SnCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
5% DIPEA in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Reduction Reaction:
-
Prepare a solution of Tin(II) Chloride Dihydrate (10 eq. to the peptide) in DMF.
-
Add the SnCl₂ solution to the resin.
-
Agitate the mixture at room temperature for 4-6 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and 5% DIPEA in DMF (2x) to remove tin salts and neutralize the resin.
-
Perform a final wash with DMF (3x) and DCM (3x).
-
-
Confirmation of Reduction: A small amount of the peptide can be cleaved, purified, and analyzed by mass spectrometry to confirm the mass change corresponding to the NO₂ to NH₂ conversion (-30 Da).
Caption: Chemical transformation during the reduction step.
Protocol 3: Bioconjugation with an Amine-Reactive Dye
This protocol outlines the conjugation of a model amine-reactive payload, such as an NHS-ester functionalized fluorescent dye, to the newly formed aniline amine.
Materials:
-
Activated peptide-resin (with the free aniline amine)
-
Amine-reactive payload (e.g., FITC, NHS-activated dye) (1.5-3 eq.)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (5 eq.)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the activated peptide-resin in DMF for 30 minutes.
-
Conjugation Reaction:
-
Dissolve the amine-reactive payload and DIPEA in DMF.
-
Add this solution to the resin.
-
Agitate the mixture in the dark (if using a light-sensitive dye) at room temperature for 4-12 hours.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin with DMF (5x) to remove excess payload.
-
Wash with DCM (3x) and dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis:
-
Purify the crude conjugate by reverse-phase HPLC.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Caption: Logical workflow for the final conjugation step.
Conclusion
This compound is a powerful tool for creating site-specifically modified peptides and proteins. By serving as a protected precursor to a reactive amine, it allows for the precise installation of a conjugatable handle at any desired position within a peptide sequence. The protocols provided herein offer a robust framework for researchers, scientists, and drug development professionals to implement this advanced bioconjugation technique, paving the way for the development of novel therapeutics and research tools with enhanced homogeneity and performance.
References
Application Notes and Protocols: Incorporating Boc-3-Nitro-L-Phenylalanine for Protein-Ligand Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for elucidating protein structure, function, and interactions. Boc-3-Nitro-L-Phenylalanine, a derivative of the natural amino acid L-phenylalanine, offers unique properties for studying protein-ligand interactions. The nitro group on the phenyl ring can serve as a spectroscopic probe and a potential photo-crosslinking agent, enabling detailed characterization of binding events. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in protein-ligand interaction studies. This versatile compound can be used in peptide synthesis and drug development to probe biological pathways.[1]
Key Applications
-
Spectroscopic Probe for Binding Analysis: The nitro group of 3-Nitro-L-Phenylalanine (after deprotection of the Boc group) possesses distinct UV-visible absorption properties that are sensitive to the local microenvironment. Changes in the absorption spectrum upon ligand binding can be used to monitor binding events and determine dissociation constants (Kd).
-
Fluorescence Resonance Energy Transfer (FRET) Acceptor: 3-Nitro-L-Phenylalanine is essentially non-fluorescent and its absorption spectrum overlaps with the emission spectra of intrinsic protein fluorophores like tryptophan and tyrosine.[2] This makes it an excellent FRET acceptor to measure distances and conformational changes upon ligand binding.
-
Photo-Crosslinking Agent: Upon UV irradiation, the nitro-aromatic group can be activated to form a reactive species that covalently crosslinks with interacting molecules in close proximity. This allows for the capture of transient protein-ligand and protein-protein interactions for subsequent identification by mass spectrometry.
Data Presentation: Quantitative Analysis of Protein-Ligand Interactions
The following tables summarize quantitative data from studies utilizing a similar nitro-containing amino acid, 3-nitrotyrosine, as a spectroscopic probe to determine protein-protein interaction affinities. These values provide a reference for the expected range of dissociation constants that can be measured using 3-Nitro-L-Phenylalanine.
Table 1: Dissociation Constants (Kd) Determined by Fluorescence Resonance Energy Transfer (FRET)
| Interacting Proteins | Labeled Protein (with 3-Nitrotyrosine) | Binding Partner | Dissociation Constant (Kd) | Reference |
| Hirudin-Thrombin | Hirudin (Y3NT) | Thrombin | 1.5 ± 0.2 nM | [2] |
| Hirudin-Thrombin | Hirudin (S2R/Y3NT) | Thrombin | 0.8 ± 0.1 nM | [2] |
Table 2: Spectroscopic Properties of Aromatic Amino Acids for Fluorescence Studies
| Amino Acid | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Phenylalanine | 257 | 282 | 0.04 | [3] |
| Tyrosine | 274 | 303 | 0.14 | [3] |
| Tryptophan | 280 | 348 | 0.20 | [3] |
| 3-Nitrotyrosine | ~360 (phenate) / ~275 (phenol) | Non-fluorescent | < 0.001 | [2] |
Note: The quantum yield for 3-Nitro-L-Phenylalanine is expected to be similarly low to 3-Nitrotyrosine, making it an effective FRET acceptor.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound via Amber Codon Suppression
This protocol is adapted from established methods for the genetic incorporation of unnatural amino acids in E. coli.
Materials:
-
Expression plasmid containing the gene of interest with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., from M. jannaschii).
-
E. coli expression strain (e.g., BL21(DE3)).
-
This compound.
-
Luria-Bertani (LB) and M9 minimal media.
-
Appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Ni-NTA affinity chromatography resin.
Methodology:
-
Plasmid Preparation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest (with the TAG codon) and the aaRS/tRNA plasmid.
-
Cell Culture:
-
Grow a starter culture overnight in LB medium containing the appropriate antibiotics.
-
Inoculate M9 minimal medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Supplement the culture with 1 mM this compound.
-
-
Protein Expression:
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours to enhance protein folding and UAA incorporation.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or a French press in a suitable lysis buffer.
-
Purify the protein containing 3-Nitro-L-Phenylalanine using Ni-NTA affinity chromatography. The Boc protecting group is typically removed in vivo by cellular esterases or can be removed chemically post-purification if necessary.
-
-
Verification of Incorporation:
-
Confirm the incorporation of 3-Nitro-L-Phenylalanine by electrospray ionization mass spectrometry (ESI-MS). The observed mass should correspond to the theoretical mass of the protein with the incorporated UAA.
-
Protocol 2: FRET-Based Ligand Binding Assay
This protocol describes how to use a protein containing 3-Nitro-L-Phenylalanine as a FRET acceptor to quantify ligand binding.
Materials:
-
Purified protein with incorporated 3-Nitro-L-Phenylalanine.
-
Ligand of interest.
-
Binding buffer (e.g., PBS or Tris buffer with appropriate additives).
-
Fluorometer.
Methodology:
-
Sample Preparation: Prepare a series of samples with a fixed concentration of the labeled protein and increasing concentrations of the ligand in the binding buffer.
-
Fluorescence Measurement:
-
Excite the protein samples at a wavelength optimal for tryptophan or tyrosine fluorescence (e.g., 280 nm or 295 nm to selectively excite tryptophan).[2]
-
Record the fluorescence emission spectrum (e.g., from 310 nm to 450 nm).
-
-
Data Analysis:
-
Observe the quenching of the intrinsic protein fluorescence as a function of ligand concentration. The fluorescence intensity at the emission maximum (e.g., ~340 nm for tryptophan) will decrease as the ligand binds, bringing the 3-Nitro-L-Phenylalanine acceptor closer to the tryptophan/tyrosine donors.
-
Plot the change in fluorescence intensity against the ligand concentration.
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 3: Photo-Crosslinking of Protein-Ligand Interactions
This protocol provides a general framework for using a protein containing 3-Nitro-L-Phenylalanine to photo-crosslink with its binding partner.
Materials:
-
Purified protein with incorporated 3-Nitro-L-Phenylalanine.
-
Ligand of interest.
-
Binding buffer.
-
UV lamp (e.g., 365 nm).
-
SDS-PAGE analysis equipment.
-
Mass spectrometer for protein identification.
Methodology:
-
Binding Reaction: Incubate the protein containing 3-Nitro-L-Phenylalanine with the ligand of interest in a suitable binding buffer to allow complex formation.
-
UV Irradiation: Expose the sample to UV light (e.g., 365 nm) for a predetermined time (e.g., 5-30 minutes) on ice to initiate crosslinking.[4] The optimal irradiation time should be determined empirically.
-
Analysis of Crosslinking:
-
Analyze the reaction products by SDS-PAGE. A higher molecular weight band corresponding to the protein-ligand conjugate should be observed.
-
For identification of the crosslinking site, the band of interest can be excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and analyzed by mass spectrometry.[5][6]
-
-
Mass Spectrometry Analysis:
-
Identify the cross-linked peptides by searching the MS/MS data against a database containing the sequences of the protein and the ligand. Specialized software can be used for the identification of cross-linked peptides.
-
Mandatory Visualizations
Caption: Experimental workflow for protein-ligand interaction studies.
Caption: GPCR signaling pathway probed with 3-Nitro-L-Phenylalanine.
References
- 1. mta.scholaris.ca [mta.scholaris.ca]
- 2. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detecting cross-linked peptides by searching against a database of cross-linked peptide pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of cross-linked peptides from large sequence databases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Fluorescent Labeling of Peptides Using Boc-3-Nitro-L-Phenylalanine
Introduction
Boc-3-Nitro-L-Phenylalanine is a synthetically valuable amino acid derivative employed in solid-phase peptide synthesis (SPPS) to introduce a site-specific latent fluorescent marker.[1][2] The nitro group on the phenylalanine residue is not intrinsically fluorescent but serves as a versatile precursor that can be chemically modified post-synthesis to attach a fluorophore. This two-step labeling strategy offers precise control over the location of the fluorescent probe within the peptide sequence, a critical aspect for studies involving protein-peptide interactions, enzyme activity assays, and cellular imaging.[3][4]
The core principle of this technique involves the chemical reduction of the nitro group to a primary amine, which then becomes a reactive handle for covalent attachment of a fluorescent dye. This method is particularly advantageous as it expands the repertoire of fluorescent labeling beyond the native functional groups of natural amino acids.
Principle of the Method
The fluorescent labeling of peptides incorporating this compound is a post-synthetic modification process that involves two key steps:
-
Reduction of the Nitro Group: The peptide containing the 3-nitro-L-phenylalanine residue is treated with a reducing agent, most commonly sodium dithionite (Na₂S₂O₄), to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding a 3-amino-L-phenylalanine residue.[5][6]
-
Fluorophore Conjugation: The newly introduced amino group serves as a nucleophilic target for reaction with an amine-reactive fluorescent dye. A variety of such dyes are commercially available, including derivatives of fluorescein (e.g., FITC), rhodamine (e.g., TAMRA), and cyanine dyes.[][8] An alternative and highly specific method involves the reaction of the resulting 3-aminotyrosine (formed from 3-nitrotyrosine) with reagents like 4-(aminomethyl)benzenesulfonic acid (ABS) in the presence of an oxidizing agent to form a highly fluorescent benzoxazole product.[5][9]
Data Presentation
Table 1: Summary of Quantitative Data for Fluorescent Labeling
| Parameter | Value | Method of Determination | Reference |
| Reduction Step | |||
| Reducing Agent | 10 mM Sodium Dithionite | HPLC Monitoring | [5] |
| Reaction Time | 20 minutes | Mass Spectrometry | [6] |
| Reaction pH | Acidic to Neutral | Not Specified | [5][10] |
| Fluorogenic Derivatization (ABS Method) | |||
| Reagents | 2 mM ABS, 5-20 µM K₃Fe(CN)₆ | Fluorescence Spectroscopy | [5] |
| Reaction Buffer | 0.1 M Na₂HPO₄ (pH 9.0) | Fluorescence Spectroscopy | [5] |
| Reaction Time | 1 hour | Fluorescence Spectroscopy | [5] |
| Conversion Yield | >95% | HPLC with UV and Fluorescence Detection | [5] |
| Spectroscopic Properties (ABS-Tagged Peptide) | |||
| Excitation Maximum (λex) | 360 ± 2 nm | Fluorescence Spectrophotometry | [5] |
| Emission Maximum (λem) | 490 ± 2 nm | Fluorescence Spectrophotometry | [5] |
| Quantum Yield (Φ) | 0.77 ± 0.08 | Fluorescence Spectroscopy | [5] |
Experimental Protocols
Protocol 1: Incorporation of this compound into a Peptide Sequence via SPPS
This protocol outlines the general steps for incorporating this compound into a peptide using a standard Boc-SPPS workflow.
Materials:
-
This compound
-
Appropriate solid-phase resin (e.g., Merrifield resin)
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU)
-
Cleavage cocktail (e.g., HF or TFMSA/TFA)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Washes: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.
-
Amino Acid Coupling:
-
Dissolve this compound and a coupling agent (e.g., HBTU) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA to initiate the coupling reaction.
-
Allow the reaction to proceed for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Washes: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA/TFA).
-
Purification: Purify the crude peptide containing the 3-nitro-L-phenylalanine residue by reverse-phase HPLC.
Protocol 2: Reduction of 3-Nitro-L-Phenylalanine Residue to 3-Amino-L-Phenylalanine
This protocol describes the reduction of the nitro group on the purified peptide.
Materials:
-
Purified peptide containing 3-nitro-L-phenylalanine
-
Sodium Dithionite (Na₂S₂O₄)
-
Phosphate buffer (pH 6.0)
-
Reverse-phase C18 column for purification
Procedure:
-
Dissolve the purified peptide in 100 mM phosphate buffer (pH 6.0).
-
Prepare a fresh solution of 10 mM sodium dithionite in the same buffer.
-
Add the sodium dithionite solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 20 minutes.[6]
-
Monitor the reduction by observing the loss of absorbance at 360 nm (for nitrotyrosine-containing peptides at acidic pH) or by LC-MS analysis to confirm the mass change.[5]
-
Purify the resulting peptide containing the 3-amino-L-phenylalanine residue using a reverse-phase C18 column to remove excess reagents.[5]
Protocol 3: Fluorescent Labeling of 3-Amino-L-Phenylalanine Residue with an Amine-Reactive Dye
This protocol provides a general method for labeling the newly formed amino group with a fluorescent dye.
Materials:
-
Purified peptide containing 3-amino-L-phenylalanine
-
Amine-reactive fluorescent dye (e.g., FITC, TAMRA-NHS ester)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)
-
Dimethyl sulfoxide (DMSO) or DMF to dissolve the dye
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the peptide containing the 3-amino-L-phenylalanine residue in the labeling buffer.
-
Dissolve the amine-reactive fluorescent dye in a minimal amount of DMSO or DMF.
-
Add the dye solution to the peptide solution in a 5-10 fold molar excess.
-
Incubate the reaction mixture in the dark at room temperature for 1-2 hours, or overnight at 4°C.
-
Separate the fluorescently labeled peptide from the unreacted dye and byproducts using a size-exclusion chromatography column.
-
Characterize the labeled peptide by mass spectrometry and measure its concentration and labeling efficiency using UV-Vis spectroscopy.
Visualizations
Caption: Experimental workflow for fluorescent labeling.
Caption: Logical relationship of the labeling process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. jpt.com [jpt.com]
- 4. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 5. Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 8. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 9. Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues: a useful alternative to immunohistochemistry for fluorescence microscopy imaging of protein nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust RP-HPLC Protocol for the Purification of Peptides Incorporating Boc-3-Nitro-L-Phenylalanine
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis and purification.
Introduction: The incorporation of unnatural amino acids, such as Boc-3-Nitro-L-Phenylalanine, into peptide sequences is a key strategy for developing novel therapeutics with enhanced biological activity and stability. The presence of the nitro group can alter the peptide's conformation and interactions with biological targets, while the tert-butyloxycarbonyl (Boc) protecting group is crucial for controlled, stepwise peptide synthesis.[1] However, the unique physicochemical properties of such modified peptides, particularly their increased hydrophobicity, can present challenges for purification. This application note provides a detailed and optimized protocol for the purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Key Considerations for Purification
-
Hydrophobicity: The 3-nitrophenyl group significantly increases the hydrophobicity of the peptide, leading to longer retention times on reversed-phase columns compared to peptides containing standard phenylalanine.[2] This necessitates careful optimization of the organic solvent gradient to ensure efficient elution and separation from less hydrophobic impurities.
-
Boc Group Stability: The Boc protecting group is labile under strongly acidic conditions. While standard RP-HPLC mobile phases containing 0.1% trifluoroacetic acid (TFA) are generally compatible, prolonged exposure or concentration of fractions at elevated temperatures can lead to premature deprotection.[1][3] It is recommended to process purified fractions promptly, such as through lyophilization.[1]
-
Detection: The nitro-aromatic moiety of 3-Nitro-L-Phenylalanine provides a distinct UV absorbance profile. In addition to the standard peptide bond detection at 210-220 nm, monitoring at a secondary wavelength, such as 260-280 nm, can be beneficial for identifying the target peptide, especially if other aromatic residues are present.[4]
Experimental Protocols
Materials and Reagents
| Item | Recommended Specifications |
| Crude Peptide | Lyophilized powder containing this compound |
| Solvent A (Aqueous Phase) | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Solvent B (Organic Phase) | 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN) |
| Sample Diluent | 5-10% Acetonitrile in HPLC-grade water with 0.1% TFA |
| HPLC System | Preparative or Semi-preparative HPLC system with UV detector |
| HPLC Column | C18 Reversed-Phase Column (e.g., 10 µm, 300 Å pore size) |
| Fraction Collection Tubes | Polypropylene or glass tubes |
| Post-Purification Processing | Lyophilizer (Freeze-dryer) |
Sample Preparation
-
Accurately weigh the crude lyophilized peptide.
-
Dissolve the peptide in the sample diluent to a final concentration of 1-5 mg/mL. The optimal concentration may vary depending on the peptide's solubility.
-
If the peptide is difficult to dissolve, sonication in a water bath for a few minutes may be helpful. For highly hydrophobic peptides, a small amount of a stronger organic solvent like n-propanol can be added, but this should be minimized to avoid altering the initial chromatographic interaction.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
HPLC Purification Method
This protocol is designed for a standard semi-preparative C18 column. Adjustments to the flow rate and gradient may be necessary for columns of different dimensions.
| Parameter | Condition |
| Column | C18, 10 mm x 250 mm, 10 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 4.0 mL/min |
| Detection | 220 nm and 280 nm |
| Column Temperature | Ambient (or controlled at 25 °C for improved reproducibility) |
| Injection Volume | 0.5 - 5 mL (depending on sample concentration and column loading capacity) |
| Gradient | Scouting Gradient: 5-95% B over 40 minutes. Optimized Gradient (Example): 20-60% B over 40 minutes (adjust based on scouting run) |
Gradient Elution Program (Optimized Example):
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 80 | 20 |
| 40.0 | 40 | 60 |
| 45.0 | 5 | 95 |
| 50.0 | 5 | 95 |
| 51.0 | 80 | 20 |
| 60.0 | 80 | 20 |
Post-Purification Processing
-
Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >95%).
-
Immediately freeze the pooled fractions using a dry ice/acetone bath or a suitable freezer.
-
Lyophilize the frozen fractions until a dry, fluffy powder is obtained. This is the preferred method for removing the solvent to preserve the integrity of the Boc group.[1][3]
-
Store the purified, lyophilized peptide at -20 °C or lower.
Data Presentation
Table 1: Representative HPLC Purification Data for a Model Peptide Containing this compound
| Parameter | Analytical Run (Pre-Purification) | Preparative Run (Post-Purification) |
| Peptide Sequence | Ac-Gly-Ala-(Boc-3-Nitro-Phe)-Leu-NH2 | Ac-Gly-Ala-(Boc-3-Nitro-Phe)-Leu-NH2 |
| Crude Purity | ~65% | N/A |
| Final Purity | N/A | >98% |
| Retention Time (min) | 18.5 | 18.7 |
| Yield | N/A | ~35% |
| Mass (Expected) | 605.67 g/mol | 605.67 g/mol |
| Mass (Observed, ESI-MS) | 606.3 [M+H]⁺ | 606.3 [M+H]⁺ |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of peptides containing this compound.
Logical Relationship of Method Parameters
Caption: Key parameters influencing the HPLC purification of modified peptides.
References
Application Notes: Mass Spectrometry Analysis of Peptides Containing Boc-3-Nitro-L-Phenylalanine
Introduction
The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, enabling the development of novel therapeutics with enhanced stability, receptor affinity, and unique functionalities. Boc-3-Nitro-L-Phenylalanine is a key building block in peptide synthesis, featuring two critical moieties: a tert-butyloxycarbonyl (Boc) protecting group for controlled, stepwise synthesis and a nitro group on the phenyl ring.[1][2] The nitro group can modulate a peptide's conformational properties and biological activity and can serve as a handle for further chemical modification.
Accurate characterization of peptides containing this modified residue is essential for quality control and mechanistic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for this purpose. This application note provides a detailed protocol for the LC-MS/MS analysis of peptides incorporating this compound, with a focus on predictable fragmentation patterns that are critical for unambiguous identification and structural elucidation. The primary analytical challenges arise from the labile nature of the Boc group and the influence of the nitro functionality on fragmentation.[3]
Principles of Mass Spectrometric Fragmentation
Understanding the fragmentation behavior of peptides containing this compound under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is crucial for accurate data interpretation. The fragmentation is characterized by three main events:
-
Peptide Backbone Fragmentation: Standard cleavage of the amide bonds along the peptide backbone produces sequence-specific b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[3] A comprehensive series of these ions allows for the determination of the peptide's amino acid sequence.
-
Boc Group Fragmentation: The Boc group is highly labile in the mass spectrometer and readily fragments through characteristic neutral losses.[3] This behavior is a key diagnostic marker for the presence of the Boc group. Common neutral losses include:
-
Loss of isobutylene (C₄H₈): A mass loss of 56.06 Da.
-
Loss of the entire Boc group (C₅H₈O₂): A mass loss of 100.05 Da (often observed as loss of t-butoxycarbonyl radical) or 101.06 Da (loss of Boc group via rearrangement). In practice, a loss of ~100 Da is the most significant indicator.
-
-
Side-Chain Fragmentation: The nitro-phenylalanine side chain can also fragment. While less common than Boc group losses under typical CID energies, watch for the loss of nitro-related groups (e.g., -NO, -NO₂). More significantly, the presence of the nitro group adds 45.99 Da to the mass of the phenylalanine residue. Studies on similar nitro-containing peptides show that the nitro group can influence fragmentation patterns, sometimes promoting specific cleavage pathways.[4]
Experimental Workflow
The overall process, from sample preparation to data analysis, follows a systematic workflow to ensure high-quality, reproducible results.
Caption: High-level workflow for the LC-MS/MS analysis of peptides.
Detailed Experimental Protocol
This protocol provides a general method for analyzing a peptide containing this compound using a standard high-resolution mass spectrometer like an Orbitrap or Q-TOF.
4.1. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the lyophilized peptide and dissolve it in 1 mL of a 50:50 (v/v) solution of acetonitrile and LC-MS grade water. Vortex for 30 seconds to ensure complete dissolution.[3]
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the initial mobile phase (e.g., 95% Water/5% Acetonitrile + 0.1% Formic Acid) to a final concentration of 10 µg/mL for injection.[5] Use low-adsorption tubes to minimize sample loss.
4.2. LC-MS/MS Method
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-40% B over 15 min; 40-95% B over 2 min; Hold at 95% B for 3 min; Return to 5% B and equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-Exactive, Orbitrap Fusion, or Q-TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.0 kV |
| Source Temperature | Optimize for minimal in-source fragmentation of the Boc group (e.g., 275-325 °C) |
| MS1 (Full Scan) Range | m/z 300-1500 |
| MS1 Resolution | 60,000 |
| MS/MS Activation | Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) |
| Collision Energy (NCE) | Stepped: 20, 30, 40% (to capture both Boc group losses and peptide backbone fragments) |
| MS/MS Resolution | 15,000 |
Data Analysis and Interpretation
A logical approach to interpreting the MS/MS spectra is essential for confident identification.
References
- 1. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. MALDI-induced Fragmentation of Leucine enkephalin, Nitro-Tyr Leucine Enkaphalin, and d(5)-Phe-Nitro-Tyr Leucine Enkephalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Synthesis of Constrained Peptides Using Boc-3-Nitro-L-Phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of constrained peptides incorporating Boc-3-Nitro-L-Phenylalanine. The introduction of 3-Nitro-L-Phenylalanine into a peptide sequence offers a unique structural and functional element. The nitro group can be utilized for further chemical modifications or can influence the peptide's conformation and biological activity. This guide covers the solid-phase synthesis of the linear peptide, followed by solution-phase cyclization to yield a constrained final product.
Introduction to Constrained Peptides and the Role of 3-Nitro-L-Phenylalanine
Constrained peptides, particularly cyclic peptides, often exhibit enhanced metabolic stability, increased receptor binding affinity, and improved cell permeability compared to their linear counterparts. These properties make them attractive candidates for therapeutic and diagnostic applications.
This compound is a valuable building block in peptide synthesis. The Boc (tert-butyloxycarbonyl) protecting group is a staple in solid-phase peptide synthesis (SPPS) due to its stability and selective removal under acidic conditions. The nitro group on the phenyl ring is an electron-withdrawing group that can modulate the electronic properties of the peptide and serve as a handle for further chemical transformations, such as reduction to an amine for subsequent conjugation.
Experimental Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and cyclization of a model peptide containing 3-Nitro-L-Phenylalanine. The data is presented for illustrative purposes and actual results may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide
| Step | Parameter | Typical Value |
| Resin Substitution | Loading Capacity | 0.5 - 1.0 mmol/g |
| Coupling Efficiency (per step) | Purity by HPLC | > 99% |
| Boc Deprotection Efficiency | Purity by HPLC | > 99% |
| Final Linear Peptide | Crude Purity by HPLC | 70 - 90% |
| Overall Yield | 60 - 80% |
Table 2: Solution-Phase Cyclization and Purification
| Step | Parameter | Typical Value |
| Cyclization Reaction | Conversion to Cyclic Peptide | 60 - 90%[1][2] |
| Reaction Time | 1 - 24 hours | |
| Purification | Purity after RP-HPLC | > 95% |
| Overall Yield (after purification) | 20 - 40% |
Experimental Protocols
This section provides detailed protocols for the synthesis of a constrained peptide containing 3-Nitro-L-Phenylalanine. The workflow involves the initial solid-phase synthesis of the linear peptide using Boc chemistry, followed by cleavage from the resin and subsequent solution-phase cyclization.
Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol outlines the manual Boc-SPPS for a generic linear peptide.
Materials:
-
Boc-protected amino acids (including this compound)
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, or DCC)
-
Kaiser test kit
Protocol:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve the first Boc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU/HOBt, 3 equivalents each) and DIEA (6 equivalents).
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Monitor the reaction completion using the Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.
-
Wash the resin with DCM (5x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 10 minutes.
-
Wash the resin with DCM (5x).
-
-
Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Boc Deprotection: After the final coupling, perform a final Boc deprotection (Step 3).
-
Resin Drying: Wash the resin with DCM and dry under vacuum.
Cleavage of the Linear Peptide from the Resin
Materials:
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, thioanisole)
-
Cold diethyl ether
Protocol (HF Cleavage - WARNING: HF is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized apparatus. ):
-
Place the dried resin in an HF cleavage apparatus.
-
Add appropriate scavengers (e.g., anisole).
-
Cool the apparatus to -10°C.
-
Distill HF into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1-2 hours.
-
Remove the HF by vacuum.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
Solution-Phase Cyclization (Head-to-Tail Lactamization)
This protocol describes a general method for the cyclization of the linear peptide in solution.
Materials:
-
Crude linear peptide
-
DMF (high purity)
-
Cyclization reagents (e.g., PyBOP, HATU, or DPPA)
-
DIEA
Protocol:
-
Dissolution: Dissolve the crude linear peptide in DMF to a final concentration of 1-5 mM. High dilution favors intramolecular cyclization over intermolecular polymerization.
-
Activation and Cyclization:
-
Cool the peptide solution to 0°C.
-
Add the cyclization reagent (e.g., PyBOP, 1.5 equivalents) and DIEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
-
Monitoring: Monitor the progress of the cyclization by RP-HPLC and LC-MS to observe the consumption of the linear peptide and the formation of the cyclic product.
-
Work-up:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the crude cyclic peptide.
-
Purification and Characterization
Materials:
-
Crude cyclic peptide
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
TFA (HPLC grade)
-
Preparative and analytical RP-HPLC system
-
Mass spectrometer
Protocol:
-
Purification:
-
Dissolve the crude cyclic peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the peptide by preparative reverse-phase HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the desired cyclic peptide peak.
-
-
Characterization:
-
Confirm the purity of the collected fractions using analytical RP-HPLC.
-
Verify the identity of the cyclic peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the expected molecular weight.
-
Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.
-
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of a constrained peptide using this compound.
Boc-SPPS Cycle
Caption: The iterative cycle of Boc solid-phase peptide synthesis (SPPS).
Solution-Phase Cyclization Logic
References
Troubleshooting & Optimization
Overcoming solubility issues of Boc-3-Nitro-L-Phenylalanine in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with Boc-3-Nitro-L-Phenylalanine in organic solvents during their experiments.
Troubleshooting Guide: Overcoming Solubility Challenges
Researchers may face difficulties in dissolving this compound for its use in peptide synthesis and other applications. The following guide provides a systematic approach to address these solubility issues.
Initial Dissolution Protocol
A standard workflow for dissolving and activating a Boc-protected amino acid for Solid-Phase Peptide Synthesis (SPPS) is a recommended starting point.
Caption: Standard workflow for the dissolution and activation of this compound for SPPS.
Troubleshooting Steps for Poor Solubility
If the initial protocol fails and the compound remains partially or completely insoluble, the following troubleshooting workflow is recommended.
Caption: Troubleshooting workflow for poorly soluble this compound.
Solubility Overview
| Solvent | Abbreviation | Expected Solubility | Notes |
| Dimethylformamide | DMF | Sparingly to Soluble | A common solvent for peptide synthesis; solubility may be limited. |
| N-Methyl-2-pyrrolidone | NMP | Soluble | Often a better solvent than DMF for difficult amino acids. |
| Dimethyl sulfoxide | DMSO | Highly Soluble | A strong solvent capable of dissolving many poorly soluble compounds. Use a minimal amount and dilute with the primary reaction solvent. |
| Dichloromethane | DCM | Sparingly Soluble to Insoluble | Generally not a good solvent on its own for this compound. |
| Tetrahydrofuran | THF | Sparingly Soluble to Insoluble | Not recommended as a primary solvent. |
| Methanol | MeOH | Sparingly Soluble | May be used in some co-solvent systems. |
| Water | H₂O | Insoluble | As expected for a Boc-protected amino acid. |
Experimental Protocols
Protocol 1: Standard Dissolution for Peptide Coupling
This protocol outlines the standard procedure for dissolving this compound for use in a coupling reaction during solid-phase peptide synthesis.
Materials:
-
This compound
-
Activating agent (e.g., HBTU, HATU)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
N,N-Diisopropylethylamine (DIEA)
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, weigh the required amount of this compound (typically 3-4 equivalents relative to the resin substitution) and the activating agent (e.g., HBTU, 3-4 equivalents).
-
Add the appropriate volume of DMF or NMP.
-
Vortex or mix the solution until all solids are completely dissolved. Visually inspect the solution to ensure there are no suspended particles.
-
Add DIEA (typically 6-8 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
Protocol 2: Enhanced Dissolution for "Difficult" Amino Acids
This protocol provides steps to address the solubilization of this compound that has proven difficult to dissolve using standard procedures.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Co-solvent mixture (DCM/DMF/NMP, 1:1:1 v/v/v)
-
Water bath
-
Sonicator
Procedure:
-
Initial Attempt with a Stronger Solvent:
-
Attempt to dissolve the this compound in a minimal amount of DMSO.
-
If successful, this stock solution can be diluted with the primary reaction solvent (e.g., DMF or NMP) before addition to the resin. Be mindful of the final DMSO concentration in the reaction.
-
-
Using a Co-Solvent System (if step 1 fails):
-
Prepare a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP.
-
Attempt to dissolve the this compound in this co-solvent mixture.
-
-
Employing Gentle Heating and Sonication (if step 2 fails):
-
Suspend the this compound in the chosen solvent or co-solvent system from the previous steps.
-
Place the vessel in a sonicator bath and sonicate for 5-10 minutes.
-
If the compound is still not dissolved, gently warm the solution in a water bath to no more than 40°C while continuing to mix or sonicate.
-
Caution: When using heat, it is crucial to ensure the stability of this compound at the elevated temperature to avoid degradation.
-
Once dissolved, allow the solution to cool to room temperature before proceeding with activation and coupling.
-
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in DMF?
A1: this compound may exhibit limited solubility in DMF due to its chemical structure, which includes a nitro group that can influence intermolecular interactions. If you are experiencing solubility issues, we recommend following the troubleshooting guide above, starting with the use of a stronger solvent like NMP or a small amount of DMSO.
Q2: Can I use heat to dissolve this compound?
A2: Gentle heating (up to 40°C) can be employed as a last resort to aid dissolution. However, it is important to be cautious as excessive heat can potentially lead to the degradation of the amino acid derivative. Always monitor the solution closely and use the lowest effective temperature for the shortest possible time.
Q3: Is sonication a safe method to improve the solubility of this compound?
A3: Yes, sonication is a generally safe and effective method to help break down aggregates and enhance the dissolution of poorly soluble compounds. It is often used in conjunction with a suitable solvent system.
Q4: What is a "magic mixture" and can it be used for this compound?
A4: The term "magic mixture" in the context of peptide synthesis often refers to a co-solvent system designed to dissolve difficult sequences or amino acids. A common example is a 1:1:1 (v/v/v) mixture of DCM, DMF, and NMP. This can be an effective option for improving the solubility of this compound.
Q5: Will the use of DMSO as a co-solvent interfere with my coupling reaction?
A5: While DMSO is an excellent solvent, high concentrations can sometimes affect the efficiency of coupling reactions. It is therefore recommended to use a minimal amount of DMSO to achieve dissolution and then dilute the solution with your primary reaction solvent (e.g., DMF or NMP) to reduce the final DMSO concentration.
Q6: Are there any alternative protecting groups I can use if solubility issues with the Boc-group persist?
A6: If solubility problems with this compound significantly hinder your synthesis, you might consider using an Fmoc-protected version of 3-Nitro-L-Phenylalanine (Fmoc-3-Nitro-L-Phe-OH). Fmoc-protected amino acids often exhibit different solubility profiles and may be more soluble in standard peptide synthesis solvents.
Technical Support Center: Preventing Nitro Group Reduction in Peptide Synthesis
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the stability of the nitro protecting group during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the nitro (NO₂) group in peptide synthesis?
The nitro group is a strong electron-withdrawing group used to protect the side-chain guanidino group of arginine (Arg). Its primary functions are to reduce the high basicity (pKa ≈ 12.5) of the guanidino moiety, which prevents protonation-related solubility issues in common SPPS solvents and minimizes potential side reactions during peptide chain elongation.[1][2] A key advantage is its effectiveness in preventing δ-lactam formation, a significant side reaction that can terminate the peptide chain.[1][2][3][4][5]
Q2: Under what conditions is the Arg(NO₂) protecting group generally stable?
The nitro group on arginine is known for its stability under strongly acidic conditions. It is resistant to cleavage by trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the resin in Fmoc-based SPPS.[6] It is also stable to other acids like trifluoromethanesulfonic acid (TFMSA), TMSOTf, and HBr/AcOH, making it useful for synthesizing protected peptide fragments.[6] Furthermore, Fmoc-Arg(NO₂)-OH has demonstrated high stability in solvents like DMF, even at elevated temperatures.[2]
Q3: What are the most common causes of unintended nitro group reduction?
The most frequent cause of unintentional reduction of a nitro group is the use of catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel).[7] These conditions are often employed to remove other protecting groups, such as the benzyloxycarbonyl (Z or Cbz) group or benzyl (Bzl) ethers, and will simultaneously reduce the nitro group to an amine. Other reducing agents, such as tin(II) chloride (SnCl₂), iron, or zinc in acidic conditions, are used for the intended removal of the nitro group and must be avoided if its preservation is required.[1][7]
Q4: Are there alternative protecting groups for arginine if nitro group stability is a major concern during my planned synthesis steps?
Yes, several alternative protecting groups for the arginine side chain are available, particularly for Fmoc-based SPPS. The most common are sulfonyl-based groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[6] These groups are cleaved by TFA under standard conditions and are orthogonal to many other protecting groups, but they can be more prone to δ-lactam formation compared to the nitro group.[1]
Troubleshooting Guide
Issue 1: My Arg(NO₂) group is being reduced during the removal of a Cbz or Benzyl protecting group.
-
Symptom: Mass spectrometry analysis of the final peptide shows a mass loss of 30 Da (or a net change of -46 for NO₂ and +16 for NH₂), corresponding to the conversion of a nitro group (-NO₂) to an amino group (-NH₂). This is often observed after a catalytic hydrogenation step intended for another residue.
-
Possible Cause: The conditions used for catalytic hydrogenation (e.g., H₂/Pd-C) to remove Cbz or Bzl groups are not orthogonal to the nitro protecting group and will readily reduce it.[7]
-
Recommended Solutions:
-
Change Protecting Group Strategy: The most robust solution is to ensure orthogonality. Avoid using protecting groups that require catalytic hydrogenation in a synthesis that includes Arg(NO₂). For N-terminal protection, switch from Cbz to the acid-labile Boc group or the base-labile Fmoc group.[8] For side-chain protection, replace Bzl ethers with acid-labile t-butyl (tBu) ethers.
-
Alternative Deprotection (for Cbz): While most Cbz removal methods are reductive, strong acidic conditions like HBr in acetic acid can also cleave the Cbz group. However, the stability of all other protecting groups and peptide bonds to these harsh conditions must be carefully evaluated.
-
-
Symptom: The final peptide product is contaminated with a species where the Arg(NO₂) has been converted to Arg(NH₂), but no obvious reductive steps were included in the synthesis.
-
Possible Causes:
-
Reductive Scavengers: Certain scavengers used during the final TFA cleavage cocktail can have mild reducing potential, especially over extended cleavage times or with heating. While less common, this can be a contributing factor.
-
Reagent Degradation: Degradation of certain reagents or solvents over time can sometimes generate species with reducing capabilities.
-
Cross-Contamination: Contamination of reagents or solvents with a reducing agent from a different synthesis performed in the same labware.
-
-
Recommended Solutions:
-
Review Cleavage Cocktail: For peptides containing Arg(NO₂), a simple and effective cleavage cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5). Avoid cocktails with thiol-based scavengers if reduction is a concern, although they are not typically strong reducing agents for nitro groups.
-
Use Fresh Reagents: Always use fresh, high-quality reagents and solvents, particularly for the final cleavage step.
-
Dedicated Labware: Use thoroughly cleaned or dedicated labware to avoid cross-contamination from other reactions.
-
Data Presentation
Table 1: Stability Comparison of Fmoc-Arg Protecting Groups
This table summarizes the stability of different protected arginine derivatives in common SPPS solvents and their propensity to form the δ-lactam side product upon activation.
| Protecting Group | Stability in DMF/OxymaPure (1:1) at 45°C | δ-Lactam Formation (at 30 min) | Coupling Efficiency (at 120 min) |
| NO₂ | Stable | ~3% | >99% |
| Pbf | Stable | ~12% | >99% |
| (Boc)₂ | Unstable (Degradation observed) | ~60% | ~28% |
Data adapted from a 2020 study on revisiting the NO₂ protecting group.[1] The results indicate that while both NO₂ and Pbf are stable in solution, the NO₂ group shows a significantly lower tendency to form the δ-lactam side product, leading to more efficient coupling.[1]
Experimental Protocols
Experimental Protocol 1: On-Resin Deprotection of Arg(NO₂) using Tin(II) Chloride
This protocol describes the intended removal of the nitro group while the peptide is still attached to the solid support. It is an orthogonal method that can be performed without cleaving the peptide from the resin.[1][3][4]
-
Resin Preparation: Swell the peptidyl-resin containing the Arg(NO₂) residue in the reaction solvent (e.g., 2-methyltetrahydrofuran, 2-MeTHF).
-
Reagent Preparation: Prepare a solution of Tin(II) chloride (SnCl₂) in 2-MeTHF with a mild acid source (e.g., aqueous HCl). A typical concentration might be 0.4 M SnCl₂.
-
Deprotection Reaction: Add the SnCl₂ solution to the swollen resin.
-
Incubation: Heat the reaction mixture to 55 °C and agitate for the required duration (typically several hours, sequence-dependent). The reaction can be enhanced using sonication.[1][3][4]
-
Monitoring: Monitor the reaction for completeness using a small resin sample cleaved and analyzed by HPLC-MS.
-
Washing: Once the reaction is complete, thoroughly wash the resin with the solvent, followed by aqueous washes to remove tin salts, and finally with DMF and DCM to prepare for the next synthesis step or final cleavage.
Experimental Protocol 2: General Conditions for Catalytic Hydrogenation (To Be Avoided)
This protocol is provided for informational purposes to highlight the conditions that lead to the unwanted reduction of the nitro group. DO NOT use these conditions if you intend to preserve the Arg(NO₂) group.
-
Catalyst Suspension: Suspend a catalyst, typically 10% Palladium on carbon (Pd/C), in a suitable solvent like methanol (MeOH), ethanol (EtOH), or THF.
-
Peptide Introduction: Add the protected peptide (dissolved in the same solvent) to the catalyst suspension.
-
Hydrogenation: Place the reaction vessel under a positive pressure of hydrogen gas (H₂), either by using a balloon or a pressurized hydrogenation apparatus.
-
Reaction: Vigorously stir the mixture at room temperature until the reaction is complete (monitored by TLC or HPLC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate contains the peptide with both the target group (e.g., Cbz) and the nitro group reduced.
Visualizations
Caption: Decision tree for ensuring orthogonal protection with Arg(NO₂).
Caption: Troubleshooting workflow for unintended nitro group reduction.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Boc-3-Nitro-L-Phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Boc-3-Nitro-L-Phenylalanine in Solid-Phase Peptide Synthesis (SPPS). Our goal is to address specific issues that may be encountered during synthesis, ensuring the successful incorporation of this versatile amino acid derivative into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the primary potential side reactions associated with this compound during Boc-SPPS?
A1: The primary concerns when using this compound are the potential reduction of the nitro group and alkylation of the phenyl ring. The nitro group can be susceptible to reduction to an amino group under certain conditions, and the phenyl ring can be modified by reactive cations generated during synthesis.[1][2]
Q2: Is the nitro group on the phenylalanine side chain stable to repeated trifluoroacetic acid (TFA) treatments for Boc deprotection?
A2: The nitroaromatic group is generally stable to the acidic conditions of TFA used for Boc deprotection. However, prolonged exposure or the presence of certain scavengers could potentially lead to side reactions, although this is not a commonly reported issue.
Q3: What is the risk of nitro group reduction during the final cleavage from the resin?
A3: The final cleavage step, particularly with strong acids like anhydrous hydrogen fluoride (HF), poses a risk for side reactions.[3][4] While the primary concern is often the generation of carbocations that can alkylate sensitive residues, the harsh reductive environment of some cleavage cocktails could potentially reduce the nitro group. The selection of an appropriate scavenger cocktail is crucial to minimize such side reactions.[3]
Q4: Can the phenyl ring of 3-Nitro-L-Phenylalanine be alkylated during Boc deprotection?
A4: Yes, the tert-butyl cation generated during the TFA-mediated deprotection of the Boc group is a reactive electrophile that can alkylate aromatic rings.[2][5] While the phenyl ring of phenylalanine is less nucleophilic than the side chains of tryptophan or methionine, tert-butylation is a possible side reaction.[2] The use of scavengers is the most effective way to prevent this.[2]
Q5: Are there any specific coupling conditions recommended for this compound?
A5: Standard coupling reagents used in Boc-SPPS, such as DCC/HOBt or HBTU/DIEA, can be used for this compound. The electron-withdrawing nature of the nitro group does not typically interfere with the activation of the carboxylic acid for amide bond formation. However, as with any amino acid, optimization of coupling times may be necessary to ensure complete incorporation.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Mass spectrometry of the final peptide shows a mass decrease of 30 Da (-NO2 + NH2). | Reduction of the nitro group to an amino group. | - During cleavage, use a scavenger cocktail that minimizes reductive pathways. Avoid harsh reducing agents. - If catalytic transfer hydrogenation is used for the removal of other protecting groups, the nitro group will likely be reduced.[1] |
| Unexpected peaks in HPLC/MS with a mass increase of 56 Da. | Tert-butylation of the phenyl ring by the tert-butyl cation generated during Boc deprotection.[2] | - Incorporate scavengers such as triisopropylsilane (TIS) or triethylsilane (TES) and water in the TFA deprotection cocktail.[2] A common mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[2] |
| Incomplete coupling of this compound. | Steric hindrance or aggregation. | - Increase coupling time. - Perform a double coupling. - Use a more potent coupling reagent like HATU. |
| Incomplete Boc deprotection. | Insufficient acid strength or reaction time.[6] | - Ensure the use of fresh, high-quality TFA at a sufficient concentration (e.g., 50% in DCM).[6] - Increase deprotection time if necessary, especially for sterically hindered residues.[6] |
Experimental Protocols
Protocol 1: Boc Deprotection with Scavengers to Prevent Phenyl Ring Alkylation
This protocol is designed to minimize the tert-butylation of the 3-nitrophenylalanine side chain during the removal of the Nα-Boc group.
Reagents:
-
Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O) (v/v/v).[2]
-
Washing Solvent: Dichloromethane (DCM).
-
Neutralization Solution: 10% Diisopropylethylamine (DIPEA) in DCM (v/v).
Procedure:
-
Swell the peptide-resin in DCM for 15-30 minutes.
-
Drain the DCM and add the deprotection cocktail to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the deprotection cocktail and wash the resin thoroughly with DCM (5-7 times) to remove residual acid and scavengers.
-
Neutralize the resin by washing with the neutralization solution (2 x 2 minutes).
-
Wash the resin again with DCM (5-7 times) to remove excess base before proceeding to the next coupling step.
Protocol 2: HF Cleavage with a Scavenger Cocktail
This protocol outlines a general procedure for the cleavage of the peptide from the resin and removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF), with scavengers to minimize side reactions.
Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and trained personnel.
Reagents:
-
Anhydrous Hydrogen Fluoride (HF).
-
Scavenger: Anisole or a scavenger cocktail appropriate for the peptide sequence. For peptides containing 3-nitrophenylalanine, p-cresol can be considered to scavenge carbocations.[3][4] A common ratio is HF:scavenger (9:1, v/v).[3]
-
Precipitation Solvent: Cold diethyl ether.
Procedure:
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried resin in a specialized HF cleavage vessel.
-
Add the chosen scavenger(s) to the vessel.
-
Cool the vessel to -5 to 0 °C.
-
Carefully condense the required amount of anhydrous HF into the vessel.
-
Stir the mixture at 0 °C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
Visualizations
Caption: Alkylation side reaction during Boc deprotection and its prevention.
Caption: Troubleshooting workflow for analyzing peptide synthesis outcomes.
References
Technical Support Center: Optimizing Coupling Efficiency of Boc-3-Nitro-L-Phenylalanine
Welcome to the technical support center for optimizing the coupling efficiency of Boc-3-Nitro-L-Phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for incorporating this unique amino acid into peptide sequences.
The presence of a nitro group on the phenyl ring introduces electronic effects that can influence reactivity, while the Boc protecting group contributes to steric hindrance. This guide will help you navigate these challenges to achieve optimal coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: How does the 3-nitro group affect the coupling of Boc-L-Phenylalanine?
The 3-nitro group is a strong electron-withdrawing group.[1] This electronic effect can influence the reactivity of the phenyl ring and the overall electronic properties of the molecule.[1] While direct comparative data on coupling efficiency is limited, electron-withdrawing groups can sometimes impact the reactivity of the carboxylic acid, potentially requiring more robust activation methods to achieve high coupling yields.
Q2: What are the primary challenges when coupling this compound?
The main challenges are similar to those encountered with other sterically hindered or electronically modified amino acids:
-
Low Coupling Efficiency: Incomplete reactions can lead to deletion sequences in the final peptide. This can be caused by a combination of steric hindrance from the Boc group and the electronic nature of the nitrophenyl side chain.
-
Racemization: The risk of epimerization at the alpha-carbon is a concern during the activation and coupling steps, which can lead to diastereomeric impurities that are difficult to separate.[2]
-
Side Reactions: The nitro group itself is generally stable under standard coupling conditions, but other common side reactions in peptide synthesis, such as the formation of byproducts from coupling reagents, can still occur.[3][4]
Q3: Which coupling reagents are recommended for this compound?
For challenging couplings involving sterically hindered or electronically modified amino acids, high-reactivity uronium/aminium or phosphonium salt-based reagents are generally recommended over standard carbodiimides like DCC or DIC.[5] Reagents such as HATU, HBTU, and COMU are often effective.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem/Symptom | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield / Positive Kaiser Test | Incomplete activation of the carboxylic acid. | - Switch to a more potent coupling reagent like HATU or COMU. - Ensure all reagents are fresh and anhydrous. |
| Steric hindrance from the Boc group and the bulky side chain. | - Increase the equivalents of the amino acid and coupling reagent (e.g., 2-3 equivalents). - Extend the coupling reaction time (e.g., from 1-2 hours to 4-6 hours). - Perform a "double coupling" by repeating the coupling step with fresh reagents. | |
| Peptide aggregation on the solid support. | - Use a solvent mixture known to disrupt aggregation, such as a "magic mixture" of DCM/DMF/NMP (1:1:1). - Consider using a lower-load resin to increase the distance between peptide chains. | |
| Presence of Diastereomeric Impurities in HPLC | Racemization during the activation/coupling step. | - Minimize the pre-activation time; add the coupling reagent to the mixture of the amino acid and resin (in-situ activation). - Use a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of DIPEA. - Perform the coupling at a lower temperature (e.g., 0°C to room temperature). - Add a racemization-suppressing additive like HOBt or OxymaPure, especially when using carbodiimides.[3] |
| Unidentified Side Products | Side reactions related to the coupling reagents. | - If using HBTU or HATU, avoid a large excess to minimize the potential for guanidinylation of the N-terminal amine. - Ensure proper work-up procedures to remove byproducts from the coupling reagents. |
Data Presentation
| Coupling Reagent | Class | Typical Yield (%) for Hindered Couplings | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[5] |
| HBTU | Aminium/Uronium Salt | 90-95 | Fast | Low | A cost-effective and reliable option for many challenging couplings.[5] |
| PyBOP | Phosphonium Salt | 90-95 | Fast | Low | Byproducts are generally less problematic than older phosphonium reagents. |
| COMU | Aminium/Uronium Salt | >95 | Very Fast | Low | A third-generation uronium reagent with high reactivity and improved safety profile.[5] |
| DIC/HOBt or DIC/Oxyma | Carbodiimide | 85-95 | Moderate | Moderate | A classic combination; the use of HOBt or Oxyma is crucial to suppress racemization. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound in solid-phase peptide synthesis (SPPS). These protocols are intended as a starting point and may require optimization based on the specific peptide sequence.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) in DMF. Add HATU (1.9-2.9 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (4-6 equivalents).
-
Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a double coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).
Protocol 2: Standard Coupling using HBTU
This protocol provides a robust and widely used method for coupling hindered amino acids.
-
Resin Preparation: Swell the peptide-resin as described in Protocol 1.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2-3 equivalents), HBTU (1.9-2.9 equivalents), and HOBt (2-3 equivalents) in a minimal amount of DMF. Add DIPEA (4-6 equivalents) to the mixture.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Monitoring and Washing: Follow the procedures described in steps 4 and 5 of Protocol 1.
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing the coupling of this compound.
Caption: General workflow for a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision tree for troubleshooting low coupling yield of this compound.
Caption: Strategies for minimizing racemization during the coupling of this compound.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Boc-3-Nitro-L-Phenylalanine
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of Boc-3-Nitro-L-Phenylalanine. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete deprotection of this compound can arise from several factors, often related to reaction conditions and the specific properties of the substrate.
-
Insufficient Acid Strength or Concentration: The concentration of the acid, typically trifluoroacetic acid (TFA), may be too low to effectively cleave the Boc group. Standard conditions may not be sufficient for all substrates.
-
Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed for a sufficient duration to go to completion.
-
Suboptimal Temperature: While many deprotections are performed at room temperature, lower temperatures can significantly slow down the reaction rate.
-
Poor Solubility: The Boc-protected starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and incomplete reaction.
-
Reagent Quality: The purity of reagents is critical. For instance, TFA is hygroscopic, and the presence of water can reduce its effective acidity.
Q2: How does the nitro group on the phenylalanine ring affect the Boc deprotection reaction?
The presence of a nitro group, an electron-withdrawing group (EWG), on the phenyl ring can influence the electronic properties of the molecule. While traditionally it might be thought that an EWG would destabilize the carbocation intermediate and slow down the acid-catalyzed deprotection, some studies on milder deprotection methods have shown that EWGs can in fact accelerate the cleavage of the Boc group.[1] This is attributed to the electronic destabilization of the carbamate bond.[1] For standard TFA deprotection, this electronic effect may alter the required optimal conditions compared to unsubstituted phenylalanine.
Q3: What are the potential side reactions during the deprotection of this compound?
The primary side reaction of concern during the acid-mediated deprotection of any Boc-protected phenylalanine is the alkylation of the aromatic ring by the tert-butyl cation that is generated.[2] This can lead to the formation of tert-butylated impurities.
Q4: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be employed to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the disappearance of the starting material and the appearance of the more polar product (the free amine).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate monitoring of the consumption of the starting material and confirms the mass of the desired deprotected product.
-
¹H NMR Spectroscopy: The disappearance of the characteristic singlet of the Boc group's tert-butyl protons around 1.4 ppm can confirm deprotection.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve issues of incomplete deprotection of this compound.
Issue 1: Incomplete Deprotection Observed
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining.
-
LC-MS analysis indicates the presence of both the starting material and the product.
-
¹H NMR of the crude product shows a persistent singlet around 1.4 ppm.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting incomplete Boc deprotection.
Corrective Actions:
| Parameter | Standard Condition | Recommended Adjustment |
| TFA Concentration | 20-25% in DCM | Increase to 50% or higher. |
| Reaction Time | 30-60 minutes | Extend to 2-4 hours, monitoring by TLC/LC-MS. |
| Temperature | Room Temperature | Increase to 40°C, with caution for potential side reactions. |
| Solubility | Visually inspect | If not fully dissolved, consider a different solvent or co-solvent system (e.g., adding a small amount of a more polar solvent). |
Issue 2: Observation of Side Products
Symptoms:
-
TLC shows multiple new spots in addition to the desired product.
-
LC-MS analysis reveals masses corresponding to tert-butylated product (+56 Da).
Troubleshooting Workflow:
Caption: A workflow for addressing side product formation.
Corrective Actions:
-
Incorporate Scavengers: To prevent tert-butylation of the aromatic ring, add scavengers to the reaction mixture. A common and effective scavenger cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.[2]
| Scavenger | Typical Concentration (v/v) |
| Triisopropylsilane (TIS) | 2.5 - 5% |
| Water | 2.5 - 5% |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
This protocol outlines a standard procedure for the deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amino acid in anhydrous DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Protocol 2: Boc Deprotection with a Scavenger Cocktail
This protocol is recommended to minimize the risk of tert-butylation side products.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).[2]
-
Add the cleavage cocktail to the Boc-protected starting material.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Precipitate the product by adding the concentrated residue to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether to remove scavengers and other impurities.
Protocol 3: Alternative Deprotection with Oxalyl Chloride
For substrates that are sensitive to strong acids, this milder method can be considered.[1]
Materials:
-
This compound
-
Methanol (MeOH)
-
Oxalyl chloride
Procedure:
-
Dissolve the Boc-protected amino acid in methanol.
-
Add oxalyl chloride (typically 3 equivalents) to the solution at room temperature.[1]
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the product.
Signaling Pathways and Logical Relationships
Caption: Mechanism of Boc deprotection and the competing side reaction.
References
Identifying and minimizing impurities in Boc-3-Nitro-L-Phenylalanine synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-3-Nitro-L-Phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are process-related and arise from the nitration of the aromatic ring of Boc-L-Phenylalanine. These include:
-
Positional Isomers: Boc-2-Nitro-L-Phenylalanine (ortho-isomer) and Boc-4-Nitro-L-Phenylalanine (para-isomer) are the major byproducts. The substitution pattern is governed by the directing effect of the substituent on the benzene ring.[1][2]
-
Di-nitrated Products: Under harsh reaction conditions (e.g., high temperature or excessive nitrating agent), di-nitration of the phenyl ring can occur, leading to impurities such as Boc-2,4-dinitro-L-phenylalanine.
-
Unreacted Starting Material: Incomplete nitration can result in the presence of residual Boc-L-Phenylalanine.
-
Byproducts from Boc-protection: If the starting Boc-L-Phenylalanine is not pure, impurities from the Boc-protection step may carry over.
Q2: How can I identify the different nitro-isomers of Boc-L-Phenylalanine?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the unambiguous identification of the ortho-, meta-, and para-isomers.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the three isomers. Due to differences in their polarity, the isomers will have distinct retention times. The para-isomer is typically the most polar and elutes first, followed by the ortho- and then the meta-isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for isomer identification. The substitution pattern on the aromatic ring results in unique chemical shifts and coupling patterns for the aromatic protons and carbons of each isomer. For instance, the aromatic region of the ¹H NMR spectrum will show distinct splitting patterns for the ortho-, meta-, and para-substituted rings.
Q3: What is the expected ratio of ortho-, meta-, and para-isomers during the nitration of Boc-L-Phenylalanine?
For illustrative purposes, the table below shows a typical isomer distribution for the nitration of toluene, which also has an ortho-, para-directing group.
| Isomer | Typical Percentage (%) in Toluene Nitration |
| ortho-Nitrotoluene | ~58-62% |
| meta-Nitrotoluene | ~3-5% |
| para-Nitrotoluene | ~35-38% |
Note: This data is for toluene and serves only as an example of isomer distribution for an ortho-, para-directing group. The actual ratios for Boc-L-Phenylalanine may differ.
Troubleshooting Guides
Problem 1: Low Yield of the Desired this compound
Possible Causes:
-
Suboptimal Reaction Temperature: Nitration is highly temperature-dependent. Too low a temperature may lead to an incomplete reaction, while too high a temperature can cause degradation and the formation of byproducts.
-
Incorrect Stoichiometry of Nitrating Agent: Insufficient nitrating agent will result in unreacted starting material. Conversely, an excess may lead to di-nitration.
-
Inefficient Mixing: Poor mixing can lead to localized overheating and side reactions.
Solutions:
-
Temperature Control: Maintain a constant and low temperature (typically 0-5 °C) during the addition of the nitrating agent.
-
Optimize Reagent Stoichiometry: Carefully control the molar ratio of the nitrating agent to the Boc-L-Phenylalanine. Start with a slight excess of the nitrating agent and optimize based on in-process monitoring.
-
Vigorous Stirring: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture and uniform temperature.
Problem 2: High Levels of ortho- and para-Isomer Impurities
Possible Cause:
-
Reaction Conditions Favoring ortho/para-Substitution: The inherent electronic properties of the starting material favor the formation of ortho- and para-isomers.
Solutions:
-
Purification: Efficient purification is key to isolating the desired meta-isomer.
-
Column Chromatography: Silica gel column chromatography is an effective method for separating the isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) can be used.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for purifying the desired isomer.
-
Problem 3: Presence of Di-nitrated Impurities
Possible Causes:
-
Excessive Nitrating Agent: Using a large excess of the nitrating agent increases the likelihood of a second nitration event.
-
Elevated Reaction Temperature: Higher temperatures provide the activation energy for the less favorable second nitration.
Solutions:
-
Stoichiometry Control: Use a carefully measured amount of the nitrating agent, typically a slight excess (e.g., 1.1-1.2 equivalents).
-
Maintain Low Temperature: Keep the reaction temperature strictly controlled, preferably below 5 °C.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Boc Protection of L-Phenylalanine:
-
Dissolve L-phenylalanine in a mixture of dioxane and water.
-
Add a base such as triethylamine or sodium hydroxide.
-
Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the temperature at 20-25 °C.[3]
-
Stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work up the reaction by acidifying the aqueous solution and extracting the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude Boc-L-Phenylalanine.
-
-
Nitration of Boc-L-Phenylalanine:
-
Dissolve the crude Boc-L-Phenylalanine in a suitable solvent like concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise while maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 1-2 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product containing a mixture of nitro-isomers.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the ortho-, meta-, and para-isomers.
-
Combine the fractions containing the desired this compound and evaporate the solvent.
-
Further purify by recrystallization if necessary.
-
Protocol 2: HPLC Analysis of Nitro-Isomers
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
References
Technical Support Center: Managing Aggregation of Peptides Containing Boc-3-Nitro-L-Phenylalanine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with peptides containing Boc-3-Nitro-L-Phenylalanine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and overcome challenges related to peptide aggregation during synthesis, purification, and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it contribute to peptide aggregation?
This compound is an unnatural amino acid derivative used in peptide synthesis.[1] The Boc (tert-butyloxycarbonyl) group is a common protecting group for the amine terminus in solid-phase peptide synthesis (SPPS).[1] The nitro group on the phenyl ring is an electron-withdrawing group that can alter the peptide's conformation and stability.[1]
While L-phenylalanine itself is a hydrophobic amino acid known to contribute to peptide aggregation, the addition of a nitro group can further influence these properties. The increased hydrophobicity and potential for altered electronic interactions introduced by the 3-nitro-phenylalanine residue can enhance the tendency for peptide chains to self-associate and aggregate, particularly in hydrophobic sequences.[2][3]
Q2: How can I identify if my peptide containing this compound is aggregating during solid-phase peptide synthesis (SPPS)?
Several signs during SPPS can indicate on-resin aggregation:
-
Poor Resin Swelling: The resin beads may fail to swell adequately or may even shrink in the synthesis solvent.[2][4]
-
Slow or Incomplete Reactions: You may observe a positive Kaiser test (ninhydrin test) after a coupling step, indicating unreacted free amines. Similarly, Boc deprotection may be sluggish or incomplete.[3][4]
-
Physical Clumping: The resin may become sticky and form visible clumps.[4]
-
Low Yield of Final Peptide: A significant decrease in the expected yield of the cleaved peptide is a strong indicator of aggregation issues during synthesis.[4]
Q3: My crude peptide containing 3-Nitro-L-Phenylalanine precipitated after cleavage and is difficult to dissolve. What should I do?
This is a common issue for aggregation-prone peptides. The following strategies can be employed to solubilize your peptide:
-
Solvent Screening: Attempt to dissolve the peptide in a variety of solvents. Start with common organic solvents like DMSO, DMF, or NMP. For highly aggregated peptides, a mixture of solvents or the use of chaotropic agents may be necessary.
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide and promote electrostatic repulsion between molecules, thereby improving solubility. For acidic peptides, try a basic buffer, and for basic peptides, an acidic buffer may help.
-
Sonication: Gentle sonication can help to break up aggregates and facilitate dissolution.[2]
Troubleshooting Guides
Issue 1: Incomplete Coupling or Deprotection During Synthesis
When you observe incomplete reactions, aggregation of the growing peptide chain on the resin is a likely cause. The following strategies can be employed to mitigate this issue.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
| Strategy | Description | Expected Outcome |
| Solvent Modification | Switch from standard solvents like DMF to N-methylpyrrolidone (NMP) or add Dimethyl Sulfoxide (DMSO) to the coupling mixture to disrupt hydrogen bonds.[2] | Improved solvation of the peptide chain, leading to better reagent accessibility. |
| Increased Temperature | Perform coupling reactions at an elevated temperature (e.g., 50-60°C). | Provides energy to disrupt secondary structures and improve reaction kinetics. |
| Chaotropic Agents | Add chaotropic salts such as LiCl or KSCN to the coupling and deprotection solutions.[2] | Disrupts hydrogen bonding and secondary structures, improving reagent access. |
| Microwave-Assisted Synthesis | Utilize microwave energy during coupling and deprotection steps.[2] | Rapid heating can disrupt aggregates and accelerate reaction rates. |
| Low-Loading Resins | Use a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g). | Increases the distance between growing peptide chains, reducing intermolecular interactions. |
| Backbone Protection | Incorporate backbone-protected amino acids (e.g., Hmb or Dmb) at strategic positions.[2] | Prevents the formation of intermolecular hydrogen bonds. |
Issue 2: Poor Solubility of the Cleaved Peptide
Aggregation during synthesis can result in a crude peptide that is difficult to dissolve for purification and subsequent experiments.
Caption: Stepwise workflow for solubilizing aggregated peptides.
| Solvent System | Concentration | Suitability |
| Acetic Acid in Water | 10-50% (v/v) | For basic peptides. |
| Ammonium Bicarbonate in Water | 0.1 M | For acidic peptides. |
| Trifluoroacetic Acid (TFA) in Water | 0.1% (v/v) | Often used for initial dissolution before HPLC. |
| Dimethyl Sulfoxide (DMSO) | up to 100% | Effective for many hydrophobic peptides. |
| N,N-Dimethylformamide (DMF) | up to 100% | Good for dissolving a wide range of peptides. |
| Guanidine Hydrochloride | 6 M | Strong denaturant for highly aggregated peptides. |
| Urea | 8 M | Another strong denaturant option. |
Disclaimer: The quantitative data in the tables are illustrative and based on general principles of peptide chemistry. Actual optimal conditions will be sequence-dependent and require empirical determination.
Experimental Protocols
Protocol 1: Standard Boc-SPPS Cycle with Modifications for Aggregation-Prone Sequences
This protocol outlines a manual Boc-SPPS cycle with suggested modifications to address potential aggregation when incorporating this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in DMF for at least 1 hour.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the treatment for 30 minutes.[5]
-
Wash the resin thoroughly with DCM (5x) and then DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes (repeat twice).
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate 4 equivalents of this compound with 3.9 equivalents of HBTU and 6 equivalents of DIEA in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
To mitigate aggregation: Consider adding a chaotropic agent like 0.4 M LiCl to the coupling solution.[3]
-
Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings, extend the reaction time or perform a double coupling.
-
-
Monitoring: After coupling, take a small sample of resin beads and perform a Kaiser test to check for free amines. A negative result (yellow beads) indicates complete coupling.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next cycle.
Caption: Modified Boc-SPPS cycle for aggregation-prone sequences.
References
Technical Support Center: The Role of the Nitro Group in Peptide Cleavage
Welcome to our technical support center. This resource is designed for researchers, scientists, and professionals in drug development who are working with solid-phase peptide synthesis (SPPS). Here, you will find troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the nitro group on the cleavage of peptides from the resin, with a particular focus on the use of nitroarginine.
Frequently Asked Questions (FAQs)
???+ question "What is the primary role of the nitro group in peptide synthesis?" The nitro (NO₂) group is most commonly used as a protecting group for the guanidinium side chain of arginine (Arg). This derivative, Fmoc-Arg(NO₂)-OH, is utilized during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the arginine side chain during peptide elongation. The strong electron-withdrawing nature of the nitro group effectively masks the nucleophilicity of the guanidino group.[1]
???+ question "What are the main advantages of using a nitro protecting group for arginine?" The primary advantage of using the NO₂ group to protect arginine is the prevention of δ-lactam formation during the coupling step.[2][3] This side reaction, where the activated carboxylic acid of the arginine derivative reacts with its own side chain, can lead to incomplete coupling and the formation of deletion sequences. The nitro group's electron-withdrawing properties suppress this intramolecular reaction.[3] Additionally, Fmoc-Arg(NO₂)-OH is stable in solution for extended periods.[2]
???+ question "What are the major challenges associated with using nitro-arginine in peptide synthesis?" The main challenge is the removal of the nitro group during the final cleavage and deprotection step. The nitro group is highly stable under standard acidic conditions, such as those used for cleaving the peptide from the resin with Trifluoroacetic Acid (TFA).[4] Historically, very strong and hazardous acids like anhydrous Hydrogen Fluoride (HF) were required for its removal.[4] While modern methods exist, the removal can still be problematic and may not be quantitative with standard TFA cocktails.
???+ question "Can the nitro group affect the cleavage of the peptide from the resin itself?" The presence of a nitro group on an arginine residue does not typically inhibit the acid-catalyzed cleavage of the peptide from the resin linker (e.g., Wang or Rink Amide resin). The primary impact is on the simultaneous side-chain deprotection. If the goal is to obtain a peptide with the nitro group still attached, standard TFA cleavage will release the peptide from the resin, but the nitro group will remain on the arginine side chain. However, if the goal is the native arginine, the challenge lies in finding conditions that cleave both the resin linker and the nitro group efficiently and without side reactions.
???+ question "What are the common side reactions during the cleavage of peptides containing nitro-arginine?" A significant side reaction during the removal of the nitro group with strong acids like HF is the formation of ornithine residues.[3][4] This occurs through partial cleavage and rearrangement of the guanidinium group. Additionally, if the removal of the nitro group is incomplete, the final peptide product will be a mixture of the desired peptide and the nitro-arginine containing analog, complicating purification.
Troubleshooting Guide
Here are some common issues encountered when working with nitro-arginine containing peptides and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired peptide after cleavage | Incomplete removal of the nitro protecting group from arginine. Standard TFA cocktails are often insufficient for complete deprotection.[4] | 1. On-Resin Reduction: Before cleavage with TFA, treat the resin-bound peptide with a reducing agent like tin(II) chloride (SnCl₂) in a suitable solvent to convert the nitro group to an amino group, which is then easily removed by TFA.[1] 2. Use of Stronger Acids (with caution): Historically, HF cleavage was used.[4] This is highly effective but requires specialized equipment and extreme care due to its hazardous nature. 3. Optimize Cleavage Time: While standard TFA cleavage may not fully remove the nitro group, extending the cleavage time is generally not effective and may increase other side reactions. |
| Presence of an unexpected mass corresponding to ornithine | A known side reaction of HF-mediated cleavage of nitro-arginine is the formation of ornithine.[3][4] | 1. Use an Alternative Deprotection Method: The on-resin reduction method with SnCl₂ is less prone to this side reaction. 2. Alternative Arginine Protecting Groups: For future syntheses, consider using alternative arginine protecting groups like Pbf or Pmc if δ-lactam formation is not a major concern for the specific coupling. |
| The final peptide product is a mixture of nitro-arginine and arginine-containing peptides | Inefficient deprotection of the nitro group. | 1. Re-subject the crude peptide to deprotection conditions: While not ideal, it may be possible to treat the crude peptide solution with a reducing agent post-cleavage, though this can be complicated. 2. Optimize the on-resin reduction step: Ensure the reduction reaction goes to completion by optimizing reaction time, temperature, and reagent equivalents. Monitor the reaction progress if possible. |
| Difficulty in purifying the final peptide | The presence of closely eluting species (nitro-peptide and native peptide) on reverse-phase HPLC. | 1. Optimize HPLC Gradient: A shallower gradient may improve the separation of the two species. 2. Ensure Complete Deprotection: The best solution is to ensure complete removal of the nitro group before purification to avoid this issue. |
Data Summary
While direct quantitative comparisons of cleavage efficiency for a single peptide with and without a nitro group are scarce due to the necessity of different protecting group strategies, the following table provides a qualitative comparison of common arginine protecting groups used in Fmoc-SPPS.
| Protecting Group | Key Advantage | Key Disadvantage | Typical Cleavage/Deprotection Condition | Common Side Reactions |
| NO₂ (Nitro) | Prevents δ-lactam formation during coupling.[2][3] | Difficult to remove; requires harsh conditions or a separate reduction step.[4] | HF/anisole or on-resin reduction (e.g., SnCl₂) followed by TFA.[1][4] | Ornithine formation (with HF).[3][4] |
| Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | High acid lability; easily removed with standard TFA cocktails.[5] | Prone to δ-lactam formation during coupling. | TFA-based cocktails (e.g., TFA/TIS/H₂O).[4] | Transfer of the Pbf group to tryptophan; incomplete removal in arginine-rich sequences.[6] |
| Pmc (Pentamethylchroman-sulfonyl) | More stable than Pbf during synthesis. | Less acid-labile than Pbf, requiring longer cleavage times or stronger cocktails.[5] | TFA-based cocktails, often with longer reaction times. | Transfer of the Pmc group to tryptophan.[5] |
| Tos (Tosyl) | Robust protection. | Requires strong acid (HF) for removal. | HF/p-cresol/p-thiocresol.[4] | Tryptophan modification; ornithine formation.[4] |
Experimental Protocols & Workflows
Protocol 1: On-Resin Reduction of Nitro-arginine and Subsequent Cleavage
This protocol describes the removal of the nitro group from the resin-bound peptide prior to cleavage from the support.
-
Resin Swelling: Swell the dried peptide-resin in a suitable solvent like N,N-Dimethylformamide (DMF) or 2-Methyltetrahydrofuran (2-MeTHF).
-
Preparation of Reducing Solution: Prepare a solution of tin(II) chloride (SnCl₂) in a suitable solvent system. A reported method uses SnCl₂ in 2-MeTHF with mild acidic conditions.[1]
-
Reduction Reaction: Treat the swollen resin with the SnCl₂ solution. The reaction may require heating (e.g., 55°C) for a specific duration (e.g., 30 minutes to a few hours). It is advisable to perform this step multiple times with fresh solution to ensure complete reduction.[1]
-
Washing: After the reduction, thoroughly wash the resin with the reaction solvent, followed by DMF and Dichloromethane (DCM) to remove any residual reagents.
-
Standard TFA Cleavage: Proceed with the standard cleavage protocol using a TFA-based cocktail appropriate for the other amino acid side-chain protecting groups in your peptide (e.g., TFA/TIS/H₂O 95:2.5:2.5). This will cleave the now unprotected peptide from the resin.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, wash the pellet with cold ether, and dry the final product.
Visualizing the Workflow
Troubleshooting Logic for Incomplete Cleavage/Deprotection
The following diagram illustrates a decision-making process when troubleshooting issues with peptides synthesized using nitro-arginine.
References
Validation & Comparative
A Head-to-Head Battle in Peptide Synthesis: Boc-3-Nitro-L-Phenylalanine vs. Fmoc-3-Nitro-L-Phenylalanine
In the precise world of peptide synthesis, the choice of protecting group strategy is a critical decision that dictates the efficiency, purity, and ultimate success of synthesizing complex peptides. For researchers and drug developers incorporating the versatile, non-canonical amino acid 3-Nitro-L-Phenylalanine, the selection between the two most prominent α-amino protecting groups—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—presents a crucial crossroads. This guide provides an objective, data-driven comparison to inform the strategic selection of either Boc-3-Nitro-L-Phenylalanine or Fmoc-3-Nitro-L-Phenylalanine for solid-phase peptide synthesis (SPPS).
The introduction of a nitro group onto the phenylalanine side chain offers unique advantages, including its use as a fluorescence quencher in Förster Resonance Energy Transfer (FRET) based enzyme assays, and as a chemical handle for further modifications, such as reduction to an amine for subsequent conjugation.[1][2] The choice between the acid-labile Boc group and the base-labile Fmoc group profoundly impacts the overall synthetic workflow.
At a Glance: Key Differences in Protective Strategies
The core distinction between the Boc and Fmoc strategies lies in their orthogonal deprotection chemistries. The Boc group is removed under strong acidic conditions, typically with trifluoroacetic acid (TFA), while the Fmoc group is cleaved under mild basic conditions, most commonly with piperidine.[3][4] This fundamental difference dictates the selection of side-chain protecting groups and the overall conditions of the synthesis.
| Feature | This compound Strategy | Fmoc-3-Nitro-L-Phenylalanine Strategy |
| α-Amino Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Strong Acid (e.g., 25-50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Typically Benzyl-based (e.g., Bzl) | Typically tert-Butyl-based (e.g., tBu) |
| Final Cleavage | Harsh Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA) |
| Compatibility | Good for base-sensitive groups | Good for acid-sensitive groups (e.g., Trp, Met) |
| Coupling Reagents | Traditionally DCC/HOBt; compatible with modern reagents | Highly compatible with modern reagents (e.g., HATU, HBTU) |
Performance Comparison in a Model Peptide Synthesis
While direct head-to-head quantitative data for the synthesis of an identical model peptide using this compound and Fmoc-3-Nitro-L-Phenylalanine is not extensively available in the literature, we can extrapolate the general performance characteristics based on established principles and data from the synthesis of other modified peptides. The following table summarizes the expected outcomes for the synthesis of a hypothetical model pentapeptide, Ac-Ala-Gly-Phe(3-NO₂)-Leu-Val-NH₂.
| Parameter | Boc Strategy (Expected) | Fmoc Strategy (Expected) | Method of Determination | Notes |
| Single Coupling Efficiency | >98% | >99% | Kaiser Test / Ninhydrin Assay | Crucial for the synthesis of longer peptides. A small decrease in efficiency per cycle significantly impacts the final yield. |
| Crude Peptide Purity | ~60-75% | ~70-85% | RP-HPLC | The milder conditions of the Fmoc strategy generally result in fewer side-products. |
| Final Peptide Yield (Purified) | ~15-30% | ~20-40% | Gravimetric Analysis / UV-Vis | Highly dependent on peptide length, sequence, and purification efficiency. |
| Potential Side Reactions | Acid-catalyzed side reactions. Potential for premature cleavage from resin with repeated TFA treatments. | Base-catalyzed side reactions such as aspartimide formation (if Asp is present) and diketopiperazine formation at the dipeptide stage. | RP-HPLC / Mass Spectrometry | The nitro group is generally stable under both Boc and Fmoc conditions, but care must be taken to avoid harsh reductive conditions during synthesis. |
Experimental Protocols
Detailed methodologies for the manual solid-phase synthesis of a model peptide containing 3-Nitro-L-Phenylalanine are provided below for both Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a model peptide on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.
-
First Amino Acid Coupling:
-
Dissolve Boc-Val-OH (3 eq.) in a minimal amount of N,N-dimethylformamide (DMF).
-
Activate the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) (3 eq.) and 1-hydroxybenzotriazole (HOBt) (3 eq.) in DCM for 10-15 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., acetic anhydride/pyridine/DCM) for 30 minutes to block any unreacted amino groups.
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes. Wash the resin with DCM.
-
Subsequent Amino Acid Couplings (including this compound): Repeat steps 2, 4, and 5 for each subsequent amino acid, including this compound.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrofluoric acid (HF) in the presence of a scavenger (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group from the resin linker. Wash thoroughly with DMF.
-
First Amino Acid Coupling:
-
Pre-activate Fmoc-Val-OH (3 eq.) with O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIEA (6 eq.).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF.
-
Subsequent Amino Acid Couplings (including Fmoc-3-Nitro-L-Phenylalanine): Repeat steps 3 and 4 for each subsequent amino acid, including Fmoc-3-Nitro-L-Phenylalanine.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Visualization of an Experimental Workflow
The incorporation of 3-Nitro-L-Phenylalanine into peptides is particularly useful for creating quenched fluorescent substrates for enzyme assays. In such an assay, the nitro-phenylalanine residue acts as a quencher for a fluorescent group also present in the peptide. Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence.
References
A Comparative Analysis of Boc-Protected Nitro-L-Phenylalanine Isomers for Researchers
In the realm of peptide synthesis and drug discovery, the incorporation of unnatural amino acids offers a powerful tool to modulate the pharmacological and physicochemical properties of peptides and other therapeutics. Among these, nitrated phenylalanine derivatives have garnered significant interest. This guide provides a detailed comparison of Boc-3-Nitro-L-Phenylalanine and its 2-nitro and 4-nitro isomers, offering insights into their distinct characteristics and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Comparative Overview
The position of the nitro group on the phenyl ring of phenylalanine significantly influences the molecule's electronic properties and steric hindrance, which in turn affects its reactivity and interactions with biological targets. While comprehensive, direct comparative studies on all physicochemical properties are not extensively available in the literature, the fundamental properties are summarized below.
| Property | Boc-2-Nitro-L-Phenylalanine | This compound | Boc-4-Nitro-L-Phenylalanine |
| Synonyms | Boc-L-Phe(2-NO2)-OH, Boc-o-nitro-L-Phe-OH | Boc-L-Phe(3-NO2)-OH, Boc-m-nitro-L-Phe-OH | Boc-Phe(4-NO2)-OH, Boc-p-nitro-L-Phe-OH |
| CAS Number | 185146-84-3[1] | 131980-29-5[2] | 33305-77-0[3] |
| Molecular Formula | C14H18N2O6 | C14H18N2O6 | C14H18N2O6 |
| Molecular Weight | 310.30 g/mol [1][4] | 310.30 g/mol [2][5] | 310.30 g/mol [3] |
| Appearance | White or yellow powder[1] | White powder[2] | Information not readily available |
| Purity | ≥ 98%[1] | ≥ 99% (Chiral purity)[2] | Information not readily available |
| Storage | 0-8 °C[1] | 0-8 °C[2] | Information not readily available |
Distinct Applications and Biological Activities
The isomeric differences translate into unique applications and biological activities, with the 2-nitro and 4-nitro isomers having more distinct, reported functionalities compared to the 3-nitro isomer.
Boc-2-Nitro-L-Phenylalanine: A Tool for Photochemical Control
The most prominent and well-documented application of the 2-nitro isomer lies in its use as a photocleavable amino acid.[6] Upon irradiation with UV light (typically around 365 nm), peptides or proteins containing 2-nitrophenylalanine can be cleaved at the peptide bond C-terminal to the modified residue. This unique property allows for the spatial and temporal control of peptide and protein function, making it an invaluable tool in cell biology and proteomics research.[6]
-
Mechanism of Action: The photocleavage is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of a cinnoline derivative and cleavage of the adjacent peptide bond.
Boc-4-Nitro-L-Phenylalanine: Enhancing Biological Interactions and Material Properties
The 4-nitro isomer has been explored for its ability to enhance the biological activity of peptides and for its unique material properties. The para-positioning of the nitro group can influence peptide conformation and receptor binding. For instance, dipeptides containing p-nitro-L-phenylalanine have been shown to self-assemble into nanostructures with significant piezoelectric properties, generating a voltage in response to mechanical stress. This opens up possibilities for its use in bio-inspired sensors and energy harvesting devices.
This compound: A Versatile Building Block
While specific, unique biological activities or applications are less documented for the 3-nitro isomer compared to its counterparts, it remains a valuable building block in peptide synthesis.[2][7][8] The meta-position of the nitro group can still influence the electronic properties of the phenyl ring, potentially altering peptide conformation and stability.[8] It is often utilized in the design of novel therapeutics, particularly in the development of enzyme inhibitors and modulators of biological pathways.[2][7]
Experimental Protocols for Comparative Analysis
Experimental Protocol 1: In Vitro Cytotoxicity Assay
This protocol allows for the determination and comparison of the cytotoxic effects of the Boc-nitro-L-phenylalanine isomers on a selected cell line.
1. Materials:
- Cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Boc-2-nitro-L-phenylalanine, this compound, Boc-4-nitro-L-phenylalanine
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- Plate reader
2. Procedure:
- Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Preparation: Prepare stock solutions of each isomer in DMSO. Serially dilute the stock solutions in complete cell culture medium to obtain a range of desired concentrations.
- Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
- MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited) for each isomer.
Experimental Protocol 2: Phenylalanine Hydroxylase (PAH) Inhibition Assay
This enzymatic assay can be used to compare the inhibitory potential of the three isomers on phenylalanine hydroxylase, a key enzyme in phenylalanine metabolism.
1. Materials:
- Recombinant human Phenylalanine Hydroxylase (PAH)
- L-Phenylalanine (substrate)
- NADH
- Dihydropteridine reductase (DHPR)
- (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
- Boc-2-nitro-L-phenylalanine, this compound, Boc-4-nitro-L-phenylalanine
- Assay buffer (e.g., 100 mM HEPES, pH 7.4)
- 96-well UV-transparent plate
- Spectrophotometer capable of reading absorbance at 340 nm
2. Procedure:
- Reagent Preparation: Prepare solutions of PAH, L-phenylalanine, NADH, DHPR, and BH4 in the assay buffer. Prepare stock solutions of the test isomers in DMSO and then dilute them in the assay buffer.
- Assay Reaction: In a 96-well plate, add the following in order:
- Assay buffer
- Test compound (or vehicle control)
- NADH
- DHPR
- BH4
- PAH
- Initiation of Reaction: Initiate the reaction by adding L-phenylalanine to each well.
- Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C). The decrease in absorbance corresponds to the oxidation of NADH.
- Data Analysis: Calculate the initial reaction velocity (rate of NADH consumption) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each isomer.
Visualizing Key Concepts
To further illustrate the distinct characteristics and comparative analysis workflow, the following diagrams are provided.
Conclusion
The choice between Boc-2-nitro-L-phenylalanine, this compound, and Boc-4-nitro-L-phenylalanine will largely depend on the specific research application. The 2-nitro isomer offers a unique photocleavage capability for controlled activation or deactivation of peptides and proteins. The 4-nitro isomer presents opportunities for enhancing biological interactions and developing novel biomaterials. The 3-nitro isomer serves as a versatile building block for creating diverse peptide libraries. While direct comparative data is limited, the provided experimental protocols offer a clear path for researchers to generate this critical information, enabling a more informed selection of the appropriate isomer for their drug discovery and development endeavors.
References
- 1. Frontiers | A highly sensitive colorimetric approach based on tris (bipyridine) Ruthenium (II/III) mediator for the enzymatic detection of phenylalanine [frontiersin.org]
- 2. Enzymatic Method for Determining Phenylalanine (Phenylalanine Assay) [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Terminal Protecting Groups: The Advantages of Boc Protection
In the intricate field of peptide synthesis and drug development, the strategic selection of an N-terminal protecting group is a critical decision that profoundly influences the efficiency, purity, and overall success of a synthetic route. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic chemistry, offering a unique set of advantages over other common amine protecting groups. This guide provides an objective, data-driven comparison of the Boc protecting group with alternatives such as 9-fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz), equipping researchers with the information needed to make informed strategic decisions.
Core Principles of Amine Protecting Groups
The primary function of a protecting group is to temporarily mask a reactive functional group, such as the N-terminal amine of an amino acid, to prevent unwanted side reactions during subsequent synthetic steps.[1] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under specific conditions that do not affect other functional groups in the molecule.[2] The ability to selectively remove one protecting group in the presence of others is known as orthogonality, a fundamental concept in multi-step synthesis.[1][3]
The three most ubiquitous amine protecting groups—Boc, Fmoc, and Cbz—are distinguished by their unique cleavage conditions, which form the basis of their orthogonal relationship:
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions.[4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Cleaved under basic conditions.[4]
-
Cbz (Carboxybenzyl): Cleaved by catalytic hydrogenolysis.[4]
Key Advantages of the Boc Protecting Group
The widespread use of the Boc protecting group is a testament to its versatility and reliability.[5] Its key advantages lie in its distinct stability profile and its effectiveness in specific challenging synthetic scenarios.
1. Orthogonality and Stability:
A significant advantage of the Boc group is its high stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[3][6] This makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[3][7] This orthogonality is crucial in complex syntheses where multiple protecting groups are employed, allowing for selective deprotection and functionalization.[8] For instance, a molecule can be functionalized using base-sensitive reagents without affecting the Boc-protected amine.
2. Robustness and Reliability in Solid-Phase Peptide Synthesis (SPPS):
The Boc/Bzl (benzyl-based side-chain protection) strategy is a well-established and robust method for SPPS.[1] Although the Fmoc/tBu strategy has become more mainstream due to its milder deprotection conditions, the Boc strategy remains invaluable for certain applications.[]
3. Superiority in Synthesizing "Difficult" Sequences:
The Boc strategy often provides distinct advantages when synthesizing long or hydrophobic peptide sequences that are prone to aggregation.[][10] The aggressive acidic deprotection conditions (e.g., with trifluoroacetic acid, TFA) effectively disrupt secondary structures and hydrogen bond networks that can lead to interchain aggregation.[] This protonation of the newly exposed N-terminus reduces its participation in hydrogen bonding, enhancing its availability for the next coupling step, which can lead to higher yields and purer products for challenging sequences.[10]
4. Economic Considerations:
From a cost perspective, Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts, primarily due to the lower cost of synthesizing the Boc group itself.[] This can be a significant factor in large-scale synthesis for drug development.[]
Comparative Data of N-Terminal Protecting Groups
The selection of a protecting group is often dictated by the stability of other functional groups within the molecule and the planned subsequent reaction conditions. The following table summarizes the key properties and stabilities of the Boc, Fmoc, and Cbz protecting groups.
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Cbz (Carboxybenzyl) |
| Chemical Lability | Acid-Labile[1] | Base-Labile[1] | Hydrogenolysis-Labile[6] |
| Deprotection Reagent | Strong Acid (e.g., TFA, HCl)[5] | Base (e.g., 20% Piperidine in DMF)[5] | Catalytic Hydrogenolysis (e.g., H₂, Pd/C)[5] |
| Stability to Acids | Labile[6] | Stable[5] | Generally Stable (labile to strong acids)[6] |
| Stability to Bases | Stable[6] | Labile[5] | Stable[5] |
| Stability to Hydrogenolysis | Stable[6] | Stable[5] | Labile[5] |
| Orthogonality | Orthogonal to Fmoc and Cbz[7] | Orthogonal to Boc and Cbz[3] | Orthogonal to Boc and Fmoc[11] |
| Key Advantage | Robust, good for aggregating sequences[1][10] | Mild deprotection, amenable to automation[] | Stable to both acidic and basic conditions[6] |
Experimental Protocols
Detailed methodologies for the deprotection of Boc, Fmoc, and Cbz groups are provided below. These are generalized protocols and may require optimization based on the specific substrate and reaction scale.
Protocol 1: Boc Group Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the standard method for removing a Boc protecting group from an amine using TFA in a suitable solvent.
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1.0 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. The concentration of TFA can range from 25% to 100% depending on the substrate's sensitivity. A common condition is a 1:1 mixture of TFA and DCM.[12]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[13]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[13]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[13]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[13]
Protocol 2: Fmoc Group Deprotection using Piperidine
This protocol outlines the standard procedure for Fmoc deprotection in solid-phase peptide synthesis (SPPS).
Reagents and Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
SPPS reaction vessel
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[14]
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3 minutes, then drain the solution.[14]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.[14]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[14]
-
The resin is now ready for the next amino acid coupling step. A Kaiser test can be performed to confirm the presence of the free primary amine.[15]
Protocol 3: Cbz Group Deprotection via Catalytic Hydrogenolysis
This protocol describes the most common method for cleaving a Cbz group using palladium on carbon as a catalyst and hydrogen gas.
Reagents and Materials:
-
Cbz-protected amine
-
Methanol (MeOH) or other suitable solvent
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite for filtration
-
Standard laboratory glassware
Procedure:
-
Dissolve the Cbz-protected amine in methanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the starting material).[16]
-
Purge the reaction flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.[16]
-
Monitor the reaction progress by TLC or LC-MS.[16]
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.[16]
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.[16]
Visualizing Orthogonal Chemistry
The following diagrams illustrate the relationships and decision-making processes involved in selecting and using N-terminal protecting groups.
Conclusion
The tert-butoxycarbonyl (Boc) protecting group remains an indispensable tool in modern organic synthesis.[3] Its unique combination of stability to a wide range of reagents and facile removal under acidic conditions provides a powerful and versatile strategy for amine protection.[5][7] While the Fmoc group is often favored in automated SPPS for its mild deprotection conditions, the Boc group's robustness and its particular advantages in the synthesis of hydrophobic or aggregation-prone peptides ensure its continued relevance.[][10] Furthermore, its orthogonality with both Fmoc and Cbz groups is a critical feature that enables the design of elegant and efficient multi-step synthetic routes for complex molecules, from novel peptides to pharmaceutical agents.[3][6] A thorough understanding of the comparative advantages and specific experimental conditions associated with each protecting group empowers researchers to select the optimal strategy for their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. peptide.com [peptide.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Methods for Introducing a Nitro Group into Peptides
The introduction of a nitro group into peptides is a critical post-translational modification that can significantly influence their structure, function, and biological activity. This modification is implicated in various physiological and pathological processes, making the development of efficient and selective nitration methods a key area of research for drug development and proteomics. This guide provides a comparative overview of alternative methods for peptide nitration, focusing on chemical and enzymatic approaches. We present quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the most suitable method for their specific application.
Comparison of Peptide Nitration Methods
The choice of a nitration method depends on several factors, including the desired selectivity, the peptide sequence, and the required reaction scale. The following table summarizes the key performance indicators of the discussed methods.
| Method Category | Specific Method | Target Residue(s) | Reported Yield/Conversion | Key Advantages | Key Limitations |
| Chemical | Peroxynitrite (ONOO⁻) | Tyrosine | ~8% (can be variable)[1] | Biologically relevant, simple to implement. | Low yield, lack of specificity, potential for side reactions (hydroxylation, polymerization)[1]. |
| Light-Induced (DNIm) | Tyrosine | >95% conversion (for tripeptide); ~30% yield (general)[2][3] | High chemoselectivity for tyrosine, fast kinetics, reaction is controllable with light[4]. | Potential for oxidation of Met and Cys residues; formation of cyclized product if Tyr is N-terminal[5]. | |
| Enzymatic | Cytochrome P450 RufO | Tyrosine (in MRYLH sequence) | High levels of nitration (specific percentage not reported)[6] | Exceptional regioselectivity and substrate specificity[7][8]. | Narrow substrate scope, requires recombinant enzyme production and specific cofactors[7]. |
| Cytochrome P450 TxtE (engineered) | Tryptophan | TTN = 707 ± 16 | High regioselectivity for tryptophan[9][10]. | Primarily targets free amino acids or specific peptide contexts, requires enzyme engineering for broader applicability[11]. |
Experimental Protocols
Detailed methodologies for the key nitration techniques are provided below.
Light-Induced Tyrosine Nitration using 5-methyl-1,4-dinitroimidazole (DNIm)
This method offers a highly chemoselective approach for the nitration of tyrosine residues under mild conditions.
Materials:
-
Tyrosine-containing peptide
-
5-methyl-1,4-dinitroimidazole (DNIm)
-
Acetonitrile
-
Neutral aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
LED lamp (390 nm)
Procedure:
-
Prepare a stock solution of the peptide in the neutral aqueous buffer.
-
Prepare a stock solution of DNIm in acetonitrile.
-
In a suitable reaction vessel, combine the peptide solution and the DNIm solution. The final concentration of the peptide is typically in the low millimolar range (e.g., 2.0 mM), with a slight excess of DNIm (e.g., 1.2 equivalents).
-
Irradiate the reaction mixture with a 390 nm LED lamp for 1 hour at room temperature[12].
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Purify the nitrated peptide using standard chromatographic techniques.
Note: To minimize the oxidation of methionine residues, thiourea can be added to the reaction mixture[5].
Enzymatic Nitration of a Pentapeptide using Cytochrome P450 RufO
This protocol describes the highly specific nitration of the tyrosine residue within the MRYLH pentapeptide.
Materials:
-
Purified recombinant RufO enzyme
-
MRYLH or Nle-RYLH peptide substrate
-
Redox partner system (e.g., spinach ferredoxin and ferredoxin reductase)
-
Nitric oxide donor (e.g., DEANO) or dithionite
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
NADPH (if using a reductase)
Procedure:
-
Express and purify the His-tagged RufO enzyme using standard molecular biology techniques.
-
Set up the reaction mixture in the buffer solution containing the purified RufO enzyme, the peptide substrate, and the redox partner system.
-
If using a nitric oxide donor like DEANO, add it to the reaction mixture to initiate the nitration process[6]. Alternatively, dithionite can be used as a chemical reductant[6].
-
If using a reductase-based redox system, add NADPH to initiate the electron transfer cascade.
-
Incubate the reaction at a controlled temperature (e.g., 25-30 °C) for a specific duration.
-
Terminate the reaction, for example, by adding a quenching agent or by heat inactivation.
-
Analyze the formation of the nitrated peptide by HPLC and mass spectrometry[6].
Mechanistic and Workflow Diagrams
The following diagrams illustrate the workflows and mechanisms of the described nitration methods.
Caption: Workflow for light-induced peptide nitration using DNIm.
Caption: Workflow for enzymatic peptide nitration using RufO.
Caption: Comparison of chemical and enzymatic nitration mechanisms.
Conclusion
The selection of a peptide nitration method requires careful consideration of the specific research goals. For applications demanding high chemoselectivity for tyrosine residues and tolerance of various functional groups, the light-induced method using DNIm presents a powerful tool. When exquisite regioselectivity and substrate specificity are paramount, enzymatic methods employing cytochrome P450s like RufO and TxtE are unparalleled, although they necessitate more involved molecular biology and biochemistry expertise. Traditional chemical methods using peroxynitrite, while simple, are often hampered by low yields and a lack of selectivity. This guide provides the necessary information for researchers to make an informed decision on the most appropriate nitration strategy for their peptide of interest, thereby advancing research in drug discovery and chemical biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemically-induced protein tyrosine nitration in vitro and in cellula by 5-methyl-1,4-dinitro-1H-imidazole (DNI): synthesis and biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 4. Light-Controlled Tyrosine Nitration of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02543H [pubs.rsc.org]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular Basis for Peptide Nitration by a Novel Cytochrome P450 Enzyme in RiPP Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Mechanism of Aromatic Nitration by Cytochrome P450 TxtE: Involvement of a Ferric-Peroxynitrite Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct aromatic nitration by bacterial P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Coupling Reagents for Boc-3-Nitro-L-Phenylalanine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Peptide Synthesis
The strategic incorporation of non-standard amino acids, such as Boc-3-Nitro-L-Phenylalanine, is a critical step in the development of novel peptide-based therapeutics and research tools. The nitro group modification on the phenyl ring can influence peptide conformation, stability, and receptor binding affinity. However, the successful coupling of this electron-deficient amino acid derivative is highly dependent on the choice of coupling reagent. This guide provides a comparative analysis of commonly used coupling reagents, offering experimental data and detailed protocols to aid researchers in selecting the optimal conditions for their specific synthetic needs.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent significantly impacts reaction yield, purity, and the potential for side reactions, most notably racemization. The following table summarizes the performance of several common coupling reagents for the acylation of an amine with this compound, based on literature data for similar couplings.
| Coupling Reagent | Typical Yield | Typical Reaction Time | Racemization Risk | Key Advantages | Key Disadvantages |
| HBTU | >90%[1] | 1 - 4 hours[1] | Low[1] | Good balance of reactivity and cost; reliable for standard couplings.[1] | Can be less effective than HATU in preventing racemization for sensitive amino acids.[1] |
| HATU | >90%[1] | 30 minutes - 2 hours[1] | Very Low[1] | High reactivity, low racemization rates, effective for sterically hindered and electron-deficient amino acids.[1] | Higher cost compared to HBTU.[1] |
| TBTU | High | 1 - 4 hours | Moderate | Similar reactivity to HBTU. | Racemization can be significant depending on the base used. |
| DCC/HOBt | Good | 12 - 24 hours | Low to Moderate | Cost-effective. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification. |
| COMU | Very High | 30 minutes - 2 hours | Very Low | High reactivity comparable to HATU, improved safety profile (non-explosive byproducts), and byproducts are water-soluble, simplifying work-up.[1][2] | Higher cost. |
Experimental Protocols
Detailed methodologies for solution-phase peptide coupling using the compared reagents are provided below. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired scale.
General Workflow for Peptide Coupling
The fundamental process of peptide bond formation involves the activation of a carboxylic acid and its subsequent reaction with an amine.
General workflow for solution-phase peptide coupling.
Protocol 1: Coupling using HBTU
-
Preparation of the Amine Component:
-
Dissolve the amino acid ester hydrochloride salt (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature to generate the free amine.[1]
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HBTU (1.05 equivalents) in anhydrous DMF.[1]
-
Add the activated this compound solution to the amine component solution.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[1]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Coupling using HATU
-
Preparation of the Amine Component:
-
Follow the same procedure as described in Protocol 1, step 1.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.[1]
-
Add the activated this compound solution to the amine component solution.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[1]
-
-
Work-up and Purification:
-
Follow the same procedure as described in Protocol 1, step 4.
-
Protocol 3: Coupling using TBTU
-
Preparation of the Amine Component:
-
Follow the same procedure as described in Protocol 1, step 1.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) and TBTU (1.05 equivalents) in anhydrous DMF.
-
Add the activated this compound solution to the amine component solution.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Follow the same procedure as described in Protocol 1, step 4.
-
Protocol 4: Coupling using DCC/HOBt
-
Preparation of the Amine Component:
-
Follow the same procedure as described in Protocol 1, step 1.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous Dichloromethane (DCM) or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in DCM to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes, then add the amine component solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 5: Coupling using COMU
-
Preparation of the Amine Component:
-
Follow the same procedure as described in Protocol 1, step 1.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (1.0 equivalent) and COMU (1.05 equivalents) in anhydrous DMF.[2]
-
Add the activated this compound solution to the amine component solution.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.
-
-
Work-up and Purification:
-
Follow the same procedure as described in Protocol 1, step 4. The water-soluble byproducts of COMU can simplify the aqueous work-up.[2]
-
Mechanism of Racemization and its Mitigation
Racemization is a critical side reaction in peptide synthesis that can lead to the formation of diastereomeric impurities, which are often difficult to separate and can have a profound impact on the biological activity of the final peptide.
Competing pathways of peptide coupling and racemization.
The primary mechanism of racemization involves the formation of an oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Modern coupling reagents like HATU and COMU are designed to promote rapid aminolysis of the activated ester, thereby outcompeting the rate of oxazolone formation and subsequent racemization. The choice of a weaker base, where applicable, can also help to minimize racemization.
Conclusion
The selection of an appropriate coupling reagent is a critical parameter in the synthesis of peptides containing this compound. For routine couplings where cost is a consideration, HBTU offers a reliable option. For challenging couplings, or when minimizing racemization is paramount, HATU and COMU are superior choices, with COMU offering the additional benefits of improved safety and a more straightforward work-up. While DCC/HOBt is a cost-effective alternative, the potential for purification challenges due to the DCU byproduct should be considered. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their peptide synthesis project.
References
Orthogonal Protection Strategies: A Comparative Guide to Boc-3-Nitro-L-Phenylalanine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is paramount to the successful synthesis of complex peptides. This guide provides a comprehensive comparison of orthogonal protection strategies involving Boc-3-Nitro-L-Phenylalanine, offering insights into its performance, experimental protocols, and applications relative to other commonly used methodologies.
The tert-butyloxycarbonyl (Boc) protecting group, in conjunction with benzyl-based side-chain protection (Boc/Bzl strategy), represents a classic and robust approach in solid-phase peptide synthesis (SPPS). The introduction of a nitro group onto the phenyl ring of phenylalanine, creating this compound, offers a unique point of orthogonal functionalization. This allows for selective modification of the peptide on-resin, expanding the possibilities for creating peptidomimetics and other complex structures. This guide will delve into the practical aspects of utilizing this building block, comparing it with standard Boc and Fmoc strategies.
Performance Comparison of Protecting Group Strategies
A direct quantitative comparison of peptide synthesis using this compound versus standard Boc-L-Phenylalanine or Fmoc-L-Phenylalanine is not extensively documented in single studies. However, performance can be inferred from the well-established principles of each strategy and data from syntheses of various peptides. The primary difference lies not in the routine coupling efficiency, which is generally high for all three, but in the additional synthetic step enabled by the nitro group.
The true utility of this compound is realized in a multi-step orthogonal strategy where the nitro group is selectively reduced to an amine on the solid support. This newly formed amino group can then be further functionalized.
| Parameter | Boc-L-Phenylalanine | Fmoc-L-Phenylalanine | This compound |
| Nα-Deprotection | Strong Acid (e.g., 50% TFA in DCM) | Mild Base (e.g., 20% piperidine in DMF) | Strong Acid (e.g., 50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., Bzl) | Acid-labile (e.g., tBu, Trt) | Acid-labile (e.g., Bzl); Nitro group for orthogonal functionalization |
| Overall Strategy | Quasi-orthogonal (acid lability varies) | Orthogonal (acid vs. base) | Orthogonal (acid vs. reductive cleavage of nitro) |
| Crude Peptide Purity | Generally high, sequence-dependent | Generally high, sequence-dependent | Comparable to standard Boc-SPPS for the initial peptide |
| Overall Yield | Dependent on peptide length and sequence | Dependent on peptide length and sequence | Lower overall yield due to the additional on-resin modification step |
| Key Advantage | Robust for long and hydrophobic sequences | Milder deprotection conditions, compatible with acid-sensitive residues | Enables site-specific modification of the aromatic side chain |
| Key Disadvantage | Harsh final cleavage (HF) | Potential for diketopiperazine and aspartimide formation | Additional synthetic steps reduce overall yield |
Experimental Protocols
Standard Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain on a solid support (e.g., Merrifield resin).
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
This compound
-
Coupling reagent (e.g., HBTU)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain and treat with fresh 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq.), HBTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.
Orthogonal On-Resin Reduction of the Nitro Group
This protocol describes the selective reduction of the nitro group on the phenylalanine side chain to an amine, while the peptide remains attached to the resin with the N-terminal Boc group intact.
Materials:
-
Peptide-resin containing a 3-nitro-L-phenylalanine residue
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reduction:
-
Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF.
-
Add the solution to the resin and agitate at room temperature for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting material by a suitable analytical method (e.g., cleavage of a small sample and analysis by LC-MS).
-
-
Washing:
-
Wash the resin thoroughly with DMF (5x) to remove tin salts.
-
Wash with DCM (3x).
-
The resin now contains a peptide with a 3-amino-L-phenylalanine residue, ready for subsequent functionalization or final cleavage.
-
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the logical workflows for Boc-SPPS and the orthogonal strategy involving this compound.
Navigating Peptide Landscapes: A Comparative Guide to the Conformational Impact of 3-Nitrophenylalanine and Other Unnatural Amino Acids
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a cornerstone of modern therapeutic design. The strategic incorporation of unnatural amino acids (UAAs) offers a powerful toolkit to modulate the structure, stability, and ultimately, the biological activity of peptides. This guide provides an objective comparison of the conformational impact of 3-nitrophenylalanine against other commonly employed UAAs, supported by experimental data and detailed methodologies.
The introduction of unique functionalities through UAAs can enforce specific secondary structures, enhance proteolytic resistance, and fine-tune receptor binding affinities. Among the diverse array of available UAAs, 3-nitrophenylalanine (3-NO₂-Phe), with its electron-withdrawing nitro group, presents a unique electronic and steric profile. Understanding its influence on the peptide backbone in comparison to other substituted phenylalanines and other classes of UAAs is critical for rational peptide design.
Quantitative Comparison of Conformational Effects
The following tables summarize quantitative data on the impact of 3-nitrophenylalanine and other unnatural amino acids on peptide conformation. The data is compiled from studies on model peptides, providing a basis for comparison.
Table 1: Thermodynamic and Conformational Parameters of 4-Substituted Phenylalanine Analogs in a Cyclic Peptide
This table presents data from a study on a cyclic peptide scaffold, cyclo(-Phe(X)¹-oxazoline²-d-Val³-thiazole⁴-Ile⁵-oxazoline⁶-d-Val⁷-thiazole⁸-), which exists in equilibrium between a folded and a square form. The incorporation of 4-substituted phenylalanines, including electron-withdrawing groups like the nitro group, influences this equilibrium.[1]
| 4-Substituent (X) | ΔG°₂₉₈ K (kJ mol⁻¹) | ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | ³Jαβ₁ (Hz) at 273 K | ³Jαβ₂ (Hz) at 273 K |
| H (Phenylalanine) | -2.33 | -18.79 | -55.23 | 8.8 | 5.5 |
| NO₂ (4-Nitrophenylalanine) | -0.92 | -17.20 | -54.62 | 8.3 | 6.0 |
| CN (4-Cyanophenylalanine) | -1.18 | -17.03 | -53.17 | 8.4 | 5.9 |
| F (4-Fluorophenylalanine) | -1.82 | -17.58 | -52.86 | 8.6 | 5.7 |
| NH₂ (4-Aminophenylalanine) | -3.11 | -20.31 | -57.70 | 9.0 | 5.3 |
| OH (Tyrosine) | -2.69 | -19.51 | -56.44 | 8.9 | 5.4 |
Note: The thermodynamic parameters were determined in CH₃CN solution. The vicinal coupling constants provide insight into the side-chain conformation.[1]
Table 2: General Conformational Propensities of Various Unnatural Amino Acids
This table provides a qualitative and, where available, quantitative overview of the impact of different UAAs on peptide secondary structure based on a collection of studies. Direct quantitative comparison is challenging due to variations in the peptide backbones and experimental conditions across different studies.
| Unnatural Amino Acid | Predominant Conformational Effect | Supporting Observations |
| 3-Nitrophenylalanine | Promotes β-turn/extended structures | The electron-withdrawing nature of the nitro group can influence local electronic environments and hydrogen bonding patterns. In some contexts, it can act as a β-turn inducer. |
| p-Acetylphenylalanine | Generally well-tolerated in various structures | Can be incorporated into both helices and sheets without significant disruption. The ketone group provides a site for bio-orthogonal ligation. |
| Biphenylalanine | Promotes extended/β-sheet structures | The bulky, rigid side chain can favor extended conformations to minimize steric clash. |
| (Trifluoromethyl)phenylalanine | Can stabilize or destabilize helices depending on position | The electron-withdrawing CF₃ group alters the aromatic character and can influence packing interactions within the peptide. |
| Fluorinated Phenylalanines | Modulates local conformation and stability | The position and number of fluorine substitutions can fine-tune electronic properties, impacting cation-π interactions and overall stability.[2] |
| Aza-amino acids | Can disrupt β-sheet structures | The replacement of the α-carbon with a nitrogen atom alters the backbone geometry and hydrogen bonding capabilities, often destabilizing β-hairpins.[3] |
Experimental Protocols
The following are detailed methodologies for the key experimental techniques used to evaluate peptide conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Methodology:
-
Sample Preparation: Peptides are dissolved in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
-
Instrumentation: A calibrated CD spectrometer is used. The instrument is purged with nitrogen gas to minimize ozone formation.
-
Data Acquisition:
-
Spectra are recorded at a controlled temperature (e.g., 25°C) in a quartz cuvette with a path length of 1 mm.
-
Data is typically collected from 190 to 260 nm with a data pitch of 0.5 nm, a scanning speed of 50 nm/min, and a bandwidth of 1 nm.
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
A spectrum of the buffer alone is subtracted from the peptide spectrum.
-
The resulting signal in millidegrees (mdeg) is converted to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length in cm.
-
The percentage of α-helix, β-sheet, and random coil can be estimated by deconvolution of the CD spectrum using various algorithms (e.g., K2D3, CONTINLL).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including backbone and side-chain conformations, and internuclear distances.
Methodology:
-
Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM. The pH is adjusted as required.
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is used.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H 1D: To assess overall sample quality and folding.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which helps in sequential assignment.
-
HSQC (Heteronuclear Single Quantum Coherence): For peptides labeled with ¹³C or ¹⁵N, to resolve resonance overlap.
-
-
Data Analysis:
-
Resonance Assignment: Sequential assignment of all proton resonances is performed using the combination of TOCSY and NOESY spectra.
-
Structural Restraints: NOE cross-peaks are integrated and converted into upper distance limits. ³J(HNα) coupling constants are measured to derive dihedral angle (φ) restraints using the Karplus equation.
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
-
X-ray Crystallography
X-ray crystallography can provide an atomic-resolution 3D structure of a peptide in the solid state.
Methodology:
-
Peptide Synthesis and Purification: The peptide is synthesized, typically using solid-phase peptide synthesis (SPPS), and purified to >95% homogeneity by HPLC.
-
Crystallization:
-
A high concentration of the purified peptide is used for crystallization screening.
-
Various crystallization techniques, such as hanging drop or sitting drop vapor diffusion, are employed. A wide range of precipitants, buffers, and additives are screened to find conditions that yield well-ordered crystals.
-
-
Data Collection:
-
A suitable crystal is mounted and flash-cooled in a cryostream.
-
X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or direct methods.
-
An initial model of the peptide is built into the electron density map.
-
The model is refined against the diffraction data to improve the fit and geometric parameters, resulting in a final high-resolution structure.
-
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the experimental techniques described above.
References
- 1. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Commercially Available Boc-3-Nitro-L-Phenylalanine
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. Boc-3-Nitro-L-Phenylalanine is a critical building block in the synthesis of peptides and peptidomimetics, where its nitro group can serve as a versatile handle for further chemical modifications or as a modulator of biological activity. This guide provides a comparative overview of the purity of commercially available this compound from various suppliers, based on their provided specifications. Furthermore, it outlines a standardized experimental protocol for a comprehensive in-house purity verification.
Comparative Purity Data from Commercial Suppliers
The following table summarizes the purity specifications for this compound as provided by a selection of chemical suppliers. It is important to note that these values are based on the suppliers' own quality control analyses and may vary between batches.
| Supplier | Product Name | Purity (HPLC) | Chiral Purity (Chiral HPLC) | Additional Information |
| Chem-Impex | This compound | - | ≥ 99% | White powder[1][2] |
| J&K Scientific LLC | Boc-3-nitro-D-phenylalanine | ≥ 97% | ≥ 98% (ee) | - |
| Thermo Scientific Chemicals | N-Boc-3-nitro-L-phenylalanine, 95% | ≥ 94.0% | ≥ 99% (ee) | Water Content (Karl Fischer) ≤0.5%[3][4] |
| ChemicalBook Supplier | This compound | 98+% | - | - |
| Carl ROTH | This compound | - | - | Certificates of Analysis available upon request[5] |
Note: The data for J&K Scientific LLC is for the D-isomer, but provides a useful reference for expected purity levels. "ee" refers to enantiomeric excess.
Recommended Experimental Protocols for Purity Verification
To independently verify the purity of commercially available this compound, the following detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. These methods are standard for the analysis of Boc-protected amino acids.[6]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Objective: To determine the chemical purity of this compound and to identify any potential impurities.
Instrumentation:
-
A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same solvent mixture.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of all detected signals.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurity peaks.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of this compound and to detect any structurally related impurities.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans).
-
Use a standard pulse program with a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 scans) with a relaxation delay of 2 seconds.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., Fourier transformation, phase correction, and baseline correction).
-
Calibrate the spectra using the residual solvent peak or the TMS signal (0 ppm).
-
Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Look for any unexpected signals that may indicate the presence of impurities. The characteristic singlet of the nine equivalent protons of the tert-butyl group of the Boc protecting group is expected to appear around 1.4 ppm in the ¹H NMR spectrum.[6]
-
Visualizing Experimental and Conceptual Frameworks
To further aid in the understanding of the experimental workflow and the potential application of this compound, the following diagrams have been generated.
Caption: Experimental workflow for the purity analysis of this compound.
This compound is a building block used in the synthesis of peptides that can act as inhibitors of signaling pathways. The following diagram illustrates a conceptual model of how such a peptide could inhibit a generic kinase signaling cascade, a common target in drug development.[1]
Caption: Conceptual inhibition of a kinase signaling pathway by a synthetic peptide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Boc-3-nitro-L-phenylalanine, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. H52058.03 [thermofisher.com]
- 5. This compound, 25 g, CAS No. 131980-29-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]
- 6. benchchem.com [benchchem.com]
Navigating the Synthesis of Peptides with Acid-Sensitive Residues: A Case for Boc Chemistry
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the presence of acid-sensitive residues presents a significant challenge. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), becomes a critical decision that can dictate the success of the synthesis. While Fmoc chemistry is often the default due to its milder deprotection conditions, Boc chemistry offers distinct advantages in specific contexts, particularly for complex peptides and those containing certain acid-labile functionalities.
This guide provides an objective comparison of Boc and Fmoc chemistries for the synthesis of peptides with acid-sensitive residues, supported by experimental data and detailed protocols. We will explore the nuances of each methodology, offering a clear rationale for when Boc chemistry is not just a viable alternative, but the superior choice.
The Fundamental Divide: A Tale of Two Chemistries
The core difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes. The Boc strategy utilizes an acid-labile Nα-Boc protecting group, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA) at each cycle. The side-chain protecting groups are typically benzyl-based and require a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[1]
In contrast, the Fmoc strategy employs a base-labile Nα-Fmoc protecting group, which is cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are acid-labile (tert-butyl based) and are removed simultaneously with cleavage from the resin using TFA.[] This fundamental difference in deprotection chemistry has profound implications for the synthesis of peptides containing residues sensitive to acid or base.
Justification for Boc Chemistry with Acid-Sensitive Residues
While the repetitive acid treatment in Boc chemistry might seem counterintuitive for peptides with acid-sensitive residues, it offers several advantages that can lead to higher purity and yield in specific cases.
-
Minimizing Aggregation: For hydrophobic peptides or sequences prone to aggregation, the repetitive acidic deprotection in Boc chemistry keeps the N-terminus of the growing peptide chain protonated. This positive charge disrupts interchain hydrogen bonding, a primary driver of aggregation, thereby improving solvation and the accessibility of the peptide chain for subsequent coupling reactions.[3] In contrast, the neutral peptide backbone after the basic deprotection in Fmoc-SPPS can facilitate aggregation, leading to incomplete reactions and lower yields.[3]
-
Compatibility with Base-Labile Modifications: Certain post-translational modifications (PTMs) are inherently base-labile and cannot withstand the repeated piperidine treatments of Fmoc-SPPS. For instance, O-acetylation and S-palmitoylation are two such modifications where Boc chemistry provides a more compatible synthetic route.[4]
-
Reduced Risk of Certain Side Reactions: While Boc chemistry has its own set of potential side reactions, it can circumvent others that are prevalent in Fmoc synthesis. For example, aspartimide formation, a common side reaction in peptides containing Asp-Gly or Asp-Ser sequences, can be less pronounced in Boc-SPPS. The protonated state of the N-terminus after deprotection is less nucleophilic and therefore less likely to attack the side-chain ester of aspartic acid.[5]
Quantitative Performance Comparison
Direct, side-by-side quantitative comparisons for a wide range of acid-sensitive peptides are not always available in the literature. However, data from the synthesis of peptides containing modified amino acids can provide valuable insights into the performance of each strategy.
The following table presents a comparison of the synthesis of a peptide containing the modified amino acid O-methylated D-tyrosine, illustrating the potential differences in yield and purity between the Boc and Fmoc strategies.
| Performance Metric | Boc Strategy (Boc-D-Tyr(Me)-OH) | Fmoc Strategy (Fmoc-D-Tyr(OMe)-OH) | Key Findings & Citations |
| Crude Peptide Yield | ~65% | ~80% | Higher yields are often observed with the Fmoc strategy for modified peptides due to milder reaction conditions.[6] |
| Crude Peptide Purity (by HPLC) | ~55% | ~75% | The milder conditions of Fmoc-SPPS typically result in fewer side reactions and a cleaner crude product.[6] |
| Final Purified Peptide Yield | ~25% | ~40% | Higher crude purity simplifies purification, leading to a better recovery of the final product.[6] |
| Final Peptide Purity (by HPLC) | >98% | >98% | Both strategies can yield high-purity peptides after purification.[6] |
It is important to note that these results can be sequence-dependent, and for aggregation-prone sequences, the Boc strategy may offer superior performance despite potentially lower initial crude purity.
Experimental Protocols
The following are detailed methodologies for key experiments in both Boc and Fmoc SPPS for peptides containing acid-sensitive residues.
Protocol 1: Boc Solid-Phase Peptide Synthesis of a Phosphotyrosine-Containing Peptide
This protocol describes the manual synthesis of a generic phosphotyrosine-containing peptide using the "building block" approach with Nα-Boc-O-(dibenzylphosphono)-L-tyrosine (Boc-Tyr(PO₃Bzl₂)-OH).[7]
1. Resin Preparation:
- Swell Merrifield resin (0.5 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
- Drain the solvent.
2. Attachment of the First Amino Acid (C-terminal):
- Use the standard cesium salt method to attach the first Boc-protected amino acid to the Merrifield resin.
3. Peptide Chain Elongation (One Cycle):
- Nα-Boc Deprotection:
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 5 minutes (pre-wash), drain, and add fresh 50% TFA/DCM.
- Agitate for an additional 20 minutes.
- Wash the resin with DCM (3x) and isopropanol (IPA) (2x).
- Neutralization:
- Wash the resin with a 5% solution of diisopropylethylamine (DIEA) in DCM (3x).
- Coupling of Boc-Tyr(PO₃Bzl₂)-OH:
- Dissolve 2-4 equivalents of Boc-Tyr(PO₃Bzl₂)-OH and a coupling agent (e.g., HBTU/HOBt) in N,N-dimethylformamide (DMF).
- Add the solution to the neutralized peptide-resin.
- Add 4-6 equivalents of DIEA to initiate the coupling reaction.
- Agitate the reaction mixture at room temperature for 1-2 hours.
- Monitor the coupling reaction using the Kaiser test.
- Capping (Optional):
- If the coupling is incomplete, cap the unreacted amino groups with acetic anhydride.
4. Cleavage and Deprotection:
- Method A: High HF Cleavage: [7]
- Dry the peptide-resin thoroughly under vacuum.
- Place the resin in a specialized HF cleavage apparatus.
- Add a scavenger cocktail (e.g., 90% HF, 5% thioanisole, 5% p-cresol).
- Stir the mixture at 0°C for 1-2 hours.
- Evaporate the HF under a stream of nitrogen.
- Wash the resin with cold diethyl ether to precipitate the crude peptide.
- Method B: TFMSA Cleavage: [7]
- Dry the peptide-resin under vacuum.
- Suspend the resin in a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:10:1 v/v/v).
- Stir the mixture at room temperature for 2-4 hours.
- Precipitate the peptide by adding cold diethyl ether.
Protocol 2: Fmoc Solid-Phase Peptide Synthesis with Acid-Sensitive Residues
This protocol outlines a general procedure for Fmoc-SPPS, highlighting considerations for acid-sensitive residues during cleavage.
1. Resin Preparation:
- Swell the appropriate resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) in DMF for 30 minutes.
2. Peptide Chain Elongation (One Cycle):
- Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF for 5 minutes.
- Drain and repeat the treatment for 15 minutes.
- Wash the resin with DMF (5x).
- Coupling:
- Pre-activate 3-5 equivalents of the Fmoc-amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours.
- Monitor the coupling reaction using the Kaiser test.
3. Final Cleavage and Deprotection:
- Wash the peptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail tailored to the specific acid-sensitive residues present. For peptides containing Trp, Met, Cys, or Tyr, a common cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).[8]
- Agitate at room temperature for 2-4 hours.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding cold diethyl ether to the filtrate.
- Collect the peptide by centrifugation and wash with cold diethyl ether.
Visualizing the Decision Process and Chemical Pathways
To aid in the selection of the appropriate synthetic strategy and to visualize the key chemical steps, the following diagrams are provided.
Caption: Decision flowchart for choosing between Boc and Fmoc chemistry.
Caption: Boc chemistry workflow for deprotection and cleavage.
Conclusion
The choice between Boc and Fmoc chemistry for the synthesis of peptides with acid-sensitive residues is not always straightforward. While Fmoc chemistry is the workhorse of modern peptide synthesis due to its mild conditions and amenability to automation, Boc chemistry remains a powerful and sometimes superior strategy for specific challenges. For peptides prone to aggregation or those containing base-labile modifications, the unique features of Boc-SPPS can lead to a more successful synthetic outcome. By carefully considering the nature of the acid-sensitive residue and the overall properties of the peptide sequence, researchers can make an informed decision to leverage the strengths of Boc chemistry when appropriate, ultimately leading to higher quality peptides for their research and development endeavors.
References
- 1. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Chemical Synthesis of Proteins with Base-Labile Posttranslational Modifications Enabled by a Boc-SPPS Based General Strategy Towards Peptide C-Terminal Salicylaldehyde Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Performance comparison of different resins for solid-phase synthesis of 3-nitrophenylalanine peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids, such as 3-nitrophenylalanine, into peptide sequences is a critical strategy for modulating the pharmacological properties of peptide-based therapeutics. The success of solid-phase peptide synthesis (SPPS) for these modified peptides is highly dependent on the choice of the solid support. This guide provides an objective comparison of the performance of three commonly used resins—Wang resin, Rink Amide resin, and 2-Chlorotrityl (2-CTC) resin—for the synthesis of peptides containing 3-nitrophenylalanine. The comparison is based on the established chemical properties of these resins and general principles of SPPS, as direct comparative experimental data for 3-nitrophenylalanine-containing peptides is not extensively available in the public domain.
Executive Summary
The selection of an appropriate resin is a pivotal decision that directly influences the yield and purity of the final peptide.[1] Wang resin is a versatile option for peptides requiring a C-terminal carboxylic acid, while Rink Amide resin is the standard for producing peptide amides.[1] The 2-Chlorotrityl chloride resin provides exceptional utility for the synthesis of protected peptide fragments and is particularly advantageous for minimizing certain side reactions.[1] The presence of the electron-withdrawing nitro group on the phenylalanine side chain can potentially influence coupling efficiency and side reactions, making the choice of resin a crucial parameter for optimization.
Performance Characteristics of Common SPPS Resins
The efficacy of a peptide synthesis resin is primarily determined by its loading capacity, the chemical nature of its linker, and its stability under the conditions of peptide chain elongation and cleavage.[1] These factors collectively dictate the final yield and purity of the crude peptide.[1]
| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Key Considerations for 3-Nitrophenylalanine Peptides |
| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High | Potential for side reactions under strong acid cleavage conditions. The nitro group is generally stable to TFA. |
| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High | Ideal for peptides where a C-terminal amide is required for biological activity. Cleavage conditions are similar to Wang resin. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions | 0.3 - 1.6+ | Generally high, especially for protected fragments | High | Highly recommended to minimize racemization of the C-terminal amino acid and to avoid diketopiperazine formation. Mild cleavage conditions are beneficial for preserving the integrity of the nitro group, although it is generally stable to standard cleavage conditions. |
Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[1]
In-Depth Resin Comparison
Wang Resin
Wang resin is a widely used support for the Fmoc-based synthesis of peptides with a C-terminal carboxylic acid.[1] Its p-alkoxybenzyl alcohol linker is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[1] For peptides containing 3-nitrophenylalanine, Wang resin offers a straightforward and cost-effective option if a C-terminal acid is desired. However, the standard cleavage with a high concentration of TFA could potentially lead to side reactions, although the nitro group on the phenyl ring is generally stable under these conditions.
Rink Amide Resin
When the target peptide requires a C-terminal amide for its biological function, Rink Amide resin is the preferred choice.[1][2] The specialized linker on the Rink Amide resin directly yields the peptide amide upon cleavage with TFA.[1] The synthesis and cleavage conditions are similar to those for Wang resin, making it a reliable option for the synthesis of 3-nitrophenylalanine-containing peptide amides.
2-Chlorotrityl Chloride (2-CTC) Resin
The 2-CTC resin is highly acid-labile, allowing for the cleavage of the peptide from the support under very mild acidic conditions (e.g., 1-5% TFA in dichloromethane).[1][3] This feature is particularly advantageous for synthesizing protected peptide fragments that can be used in convergent synthesis strategies.[1] Furthermore, the steric bulk of the 2-chlorotrityl group minimizes the risk of racemization at the C-terminal amino acid during its attachment to the resin and effectively prevents the formation of diketopiperazine, a common side reaction.[4] For the synthesis of 3-nitrophenylalanine peptides, the 2-CTC resin is an excellent choice to ensure high purity and yield, especially for sequences prone to side reactions.
Experimental Protocols
Below are generalized experimental protocols for key steps in the solid-phase synthesis of a 3-nitrophenylalanine-containing peptide using the Fmoc/tBu strategy.
Resin Swelling and Preparation
-
Protocol:
-
Place the desired amount of resin (Wang, Rink Amide, or 2-CTC) in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to swell the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate the resin slurry for 30-60 minutes at room temperature.
-
Drain the DMF.
-
First Amino Acid Loading (Fmoc-3-Nitrophenylalanine-OH)
-
On Wang Resin:
-
Swell the Wang resin in a mixture of dichloromethane (DCM) and DMF (9:1, v/v).
-
In a separate vessel, dissolve Fmoc-3-Nitrophenylalanine-OH (4 eq), 1-hydroxybenzotriazole (HOBt) (4 eq), and 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in a minimal amount of DMF.
-
Add the amino acid solution to the resin, followed by N,N'-diisopropylcarbodiimide (DIC) (4 eq).
-
Agitate the mixture for 12 hours at room temperature.
-
Wash the resin with DMF, DCM/DMF (1:1), and DCM.
-
-
On 2-Chlorotrityl Chloride Resin:
-
Swell the 2-CTC resin in DCM.
-
Dissolve Fmoc-3-Nitrophenylalanine-OH (1.5-2 eq) and N,N-diisopropylethylamine (DIPEA) (3-4 eq) in DCM.
-
Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.
-
To cap any unreacted sites, add a small amount of methanol and agitate for 15-30 minutes.
-
Wash the resin with DCM and DMF.
-
-
On Rink Amide Resin (pre-loaded or post-loading):
-
If using a pre-loaded resin, proceed to the first deprotection step.
-
If loading the first amino acid, treat the Fmoc-protected Rink Amide resin with 20% piperidine in DMF to remove the Fmoc group. Then, couple the Fmoc-3-Nitrophenylalanine-OH using standard coupling reagents like HBTU/DIPEA.
-
Peptide Chain Elongation (Fmoc-SPPS Cycle)
This cycle is repeated for each amino acid in the peptide sequence.
References
Safety Operating Guide
Proper Disposal of Boc-3-Nitro-L-Phenylalanine: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
Researchers and laboratory personnel handling Boc-3-Nitro-L-Phenylalanine can ensure safety and compliance by adhering to the following proper disposal procedures. This guide provides essential, immediate safety and logistical information for the operational disposal of this chemical.
This compound, a derivative of the amino acid L-Phenylalanine used in peptide synthesis, must be managed as controlled chemical waste to prevent potential environmental harm and ensure a safe laboratory environment. While specific regulations may vary based on locality, the following steps outline a standardized and compliant disposal process.
Immediate Safety and Handling for Disposal
Before beginning the disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the chemical in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust particles.
In case of a spill:
-
Avoid dust formation.
-
Sweep up the spilled solid material carefully.
-
Place the collected material into a designated, labeled waste container.
-
Do not allow the product to enter drains.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
This compound should be treated as a chemical waste. Based on available safety data, it is not classified as an acutely hazardous "P-list" waste, but should be managed responsibly to avoid environmental contamination.
2. Use of Appropriate Waste Containers:
-
Primary Container: Collect waste this compound in a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container with a screw-top lid is recommended. The original product container, if in good condition, can be used.
-
Container Condition: Ensure the waste container is clean, dry, and free from damage or leaks.
3. Labeling of Waste Containers:
Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: 131980-29-5
-
An indication of the hazards (e.g., "Irritant")
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory or researcher.
4. Segregation of Chemical Waste:
Store the waste container in a designated satellite accumulation area within the laboratory. It is crucial to segregate it from incompatible materials.
| Incompatible Materials |
| Strong Oxidizing Agents |
| Strong Acids |
| Strong Bases |
5. Disposal of Empty Containers:
Empty containers of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing and air drying, the container can typically be disposed of as regular laboratory glass or plastic waste, with the label defaced.
6. Arranging for Waste Pickup:
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container. Do not accumulate large quantities of chemical waste in the laboratory.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Personal protective equipment for handling Boc-3-Nitro-L-Phenylalanine
Essential Safety and Handling Guide for Boc-3-Nitro-L-Phenylalanine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for operations and disposal are designed to ensure a safe laboratory environment.
Chemical Profile: While a comprehensive Safety Data Sheet (SDS) for this compound is not ubiquitously available, its structure—containing a nitroaromatic group and a Boc-protected amino acid—necessitates careful handling. The nitro group, in particular, warrants attention due to the potential for reactivity and associated hazards common to this functional group. Information from analogous compounds suggests that it should be handled as a potential irritant.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-nitrophenyl)propanoic acid | [1] |
| CAS Number | 131980-29-5 | [1][2][3] |
| Molecular Formula | C14H18N2O6 | [1][2][3] |
| Molecular Weight | 310.3 g/mol | [1][2][3] |
| Appearance | White powder | [2] |
| Purity | ≥ 99% (Chiral purity) | [2] |
| GHS Hazard Classification | Not Classified (by single reporting entity) | [1] |
| Storage Temperature | 0-8 °C | [2] |
| Flash Point | ≥ 93.3 °C (200 °F) | [3] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx) | [4] |
Operational Plan: Safe Handling Protocol
Adherence to a systematic operational workflow is critical to minimize exposure and ensure safety when working with this compound.
Engineering Controls and Preparation
-
Ventilation: All manipulations of solid this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5][6]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and readily accessible in the immediate work area.[7]
-
Spill Kit: A spill kit containing appropriate absorbent materials for chemical spills should be available.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory. Based on guidelines for similar nitroaromatic compounds, the following should be worn:[5]
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against dust and splashes.[5][7] |
| Face Protection | Face Shield | Recommended in addition to goggles when there is a significant risk of splashing.[5] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are suitable for incidental contact. Inspect gloves for integrity before each use and replace them immediately if contaminated.[5][8] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against accidental skin contact.[5] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if dust formation is likely or if working outside of a fume hood.[5][7] |
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust. Use smooth, careful movements to minimize dust generation.
-
During Experimentation:
-
Keep containers of this compound clearly labeled and tightly sealed when not in use.
-
Avoid direct contact with skin and eyes.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the chemical, even when gloves have been worn.[5]
-
Clean the work area, decontaminating surfaces as appropriate.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[3][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Chemical Waste: Collect unused or waste this compound in a dedicated, sealable, and clearly labeled container.
-
Contaminated Materials: All materials that have come into contact with the chemical, such as weighing paper, gloves, and wipes, must be collected in a separate, sealed container for hazardous waste.[9]
Container Labeling
-
Clearly label all waste containers with the full chemical name: "this compound" and appropriate hazard warnings.[9]
Storage of Waste
-
Store sealed waste containers in a designated, well-ventilated chemical waste accumulation area. This area should be secure and away from incompatible materials.[9]
Final Disposal
-
The recommended method for disposal is through a licensed and reputable chemical waste disposal company.[9]
-
Under no circumstances should this chemical be poured down the drain.
Visualized Workflows
The following diagrams illustrate the key processes for handling and disposal.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step procedure for the proper disposal of chemical waste.
References
- 1. This compound | C14H18N2O6 | CID 2761816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
